3-Chloro-2-fluoro-5-(trifluoromethyl)anisole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-chloro-2-fluoro-3-methoxy-5-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF4O/c1-14-6-3-4(8(11,12)13)2-5(9)7(6)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HROFCMRAPMYLRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(F)(F)F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378683 | |
| Record name | 3-Chloro-2-fluoro-5-(trifluoromethyl)anisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261763-01-3 | |
| Record name | 3-Chloro-2-fluoro-5-(trifluoromethyl)anisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 261763-01-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: 3-Chloro-2-fluoro-5-(trifluoromethyl)anisole
CAS Number: 261763-01-3
This technical guide provides a comprehensive overview of 3-Chloro-2-fluoro-5-(trifluoromethyl)anisole, a halogenated aromatic ether of interest to researchers and professionals in the fields of organic synthesis, drug discovery, and materials science. This document details its chemical properties, synthesis, and safety information.
Chemical and Physical Properties
This compound is a substituted anisole derivative containing chlorine, fluorine, and a trifluoromethyl group. These functional groups impart unique electronic and steric properties to the molecule, making it a valuable building block in the synthesis of more complex chemical entities.[1][2]
Data Presentation: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 261763-01-3 | [1][2] |
| Molecular Formula | C₈H₅ClF₄O | [1] |
| Molecular Weight | 228.57 g/mol | [1] |
| IUPAC Name | 1-Chloro-2-fluoro-3-methoxy-5-(trifluoromethyl)benzene | N/A |
| Appearance | Liquid (predicted) | N/A |
| Refractive Index | 1.4610 (predicted) | [2] |
| Storage Condition | Room Temperature | [1] |
Synthesis and Reactivity
A potential synthetic pathway could involve the methylation of the corresponding phenol, 3-chloro-2-fluoro-5-(trifluoromethyl)phenol. This transformation is a standard method for the preparation of anisole derivatives.
Hypothetical Experimental Protocol: Methylation of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol
Disclaimer: The following protocol is a hypothetical procedure based on standard organic chemistry principles and has not been experimentally validated for this specific compound.
Materials:
-
3-Chloro-2-fluoro-5-(trifluoromethyl)phenol
-
Dimethyl sulfate (DMS) or Methyl iodide (CH₃I)
-
A suitable base (e.g., Potassium carbonate (K₂CO₃), Sodium hydride (NaH))
-
Anhydrous solvent (e.g., Acetone, N,N-Dimethylformamide (DMF))
-
Deionized water
-
Organic solvent for extraction (e.g., Diethyl ether, Ethyl acetate)
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3-chloro-2-fluoro-5-(trifluoromethyl)phenol in an appropriate anhydrous solvent, add a suitable base.
-
Stir the mixture at room temperature for a predetermined time to allow for the formation of the phenoxide salt.
-
Cool the reaction mixture in an ice bath and add the methylating agent (e.g., dimethyl sulfate or methyl iodide) dropwise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and concentrate the solvent in vacuo.
-
Purify the crude product by a suitable method, such as column chromatography or distillation under reduced pressure, to yield this compound.
Safety and Handling
Hazard Identification: Based on available safety data for similar compounds, this compound is expected to be an irritant.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P301 + P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), P304 + P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]
Personal Protective Equipment (PPE):
-
Wear protective gloves, clothing, and eye/face protection.
Storage:
-
Store at room temperature.[1]
Visualizations
Logical Workflow for Chemical Compound Characterization
The following diagram illustrates a typical workflow for the identification and characterization of a chemical compound like this compound.
References
An In-depth Technical Guide to 3-Chloro-2-fluoro-5-(trifluoromethyl)anisole
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-2-fluoro-5-(trifluoromethyl)anisole is a halogenated and trifluoromethylated aromatic ether. Its structural complexity, featuring a combination of electron-withdrawing groups on an anisole core, suggests its potential as a versatile building block in medicinal chemistry and materials science. The presence of chlorine, fluorine, and a trifluoromethyl group can significantly influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. This technical guide provides a summary of the available chemical properties and a proposed synthetic pathway for this compound.
Chemical and Physical Properties
Quantitative experimental data for this compound is not extensively available in public literature. The following table summarizes the known properties.
| Property | Value | Source |
| Molecular Formula | C₈H₅ClF₄O | ChemBK[1], Oakwood Chemical[2] |
| Molar Mass | 228.57 g/mol | ChemBK[1] |
| Refractive Index | 1.4610 | Oakwood Chemical |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Not available |
Synthesis
Hypothetical Synthetic Protocol: Williamson Ether Synthesis
This protocol describes a hypothetical synthesis of this compound from the corresponding phenol via a Williamson ether synthesis.
Materials:
-
3-Chloro-2-fluoro-5-(trifluoromethyl)phenol
-
Sodium hydride (NaH) or another suitable base (e.g., potassium carbonate)
-
Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄)
-
Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile (ACN))
-
Anhydrous workup and purification reagents (e.g., saturated ammonium chloride solution, brine, magnesium sulfate)
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Methodology:
-
Deprotonation of the Phenol:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-chloro-2-fluoro-5-(trifluoromethyl)phenol in the chosen anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a stoichiometric equivalent of the base (e.g., sodium hydride) to the solution.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional hour to ensure complete formation of the phenoxide.
-
-
Methylation:
-
Cool the solution containing the sodium 3-chloro-2-fluoro-5-(trifluoromethyl)phenoxide back to 0 °C.
-
Add a slight excess (1.1-1.2 equivalents) of the methylating agent (e.g., methyl iodide) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Workup and Purification:
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
-
Characterization:
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR): To confirm the chemical structure and the presence of the different nuclei.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
Logical Relationships and Workflows
The following diagram illustrates the proposed synthetic workflow for this compound.
Caption: Proposed Williamson Ether Synthesis Workflow.
Safety Information
While a specific safety data sheet for this compound is not widely available, based on structurally similar compounds, it should be handled with care. The following hazards are likely associated with this compound:
-
Causes skin irritation (H315)
-
Causes serious eye irritation (H319)
-
May cause respiratory irritation (H335)
Precautionary Measures:
-
Avoid breathing dust/fume/gas/mist/vapors/spray (P261).
-
If swallowed, call a POISON CENTER or doctor/physician if you feel unwell (P301 + P312).
-
If on skin, wash with plenty of soap and water (P302 + P352).
-
If inhaled, remove person to fresh air and keep comfortable for breathing (P304 + P340).
-
If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305 + P351 + P338).
Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat, should be strictly followed when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a chemical compound with potential applications in various fields of chemical research and development. While comprehensive data on its physical and chemical properties are currently limited, this guide provides the available information and a proposed synthetic route to aid researchers in their work with this molecule. Further experimental investigation is necessary to fully characterize its properties and explore its potential applications.
References
An In-depth Technical Guide to the Synthesis of 3-Chloro-2-fluoro-5-(trifluoromethyl)anisole
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a viable synthetic pathway for 3-chloro-2-fluoro-5-(trifluoromethyl)anisole, a halogenated and trifluoromethylated anisole derivative with potential applications in pharmaceutical and agrochemical research. The synthesis is presented as a multi-step process, commencing from a substituted aniline precursor, proceeding through a key phenolic intermediate, and culminating in the desired anisole. This document provides a comprehensive overview of the necessary experimental procedures, supported by quantitative data where available in the public domain.
Synthetic Strategy Overview
The synthesis of this compound can be logically approached via a three-step sequence. This strategy leverages well-established and robust chemical transformations, ensuring a reproducible and scalable process. The key stages are:
-
Diazotization and Hydrolysis of 3-Chloro-2-fluoro-5-(trifluoromethyl)aniline: The synthesis begins with the conversion of the corresponding aniline derivative into a diazonium salt. This intermediate is then subjected to hydrolysis to yield the crucial precursor, 3-chloro-2-fluoro-5-(trifluoromethyl)phenol. This transformation is a variation of the well-known Sandmeyer reaction.
-
Methylation of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol: The phenolic intermediate is then methylated to introduce the methoxy group, thereby forming the target molecule, this compound.
This overall synthetic workflow is depicted in the following diagram:
Experimental Protocols
This section provides detailed experimental methodologies for the key transformations in the synthesis of this compound.
Step 1: Synthesis of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol via Diazotization and Hydrolysis
Reaction Scheme:
Experimental Protocol (Adapted from a similar synthesis[3]):
-
Diazotization:
-
In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, prepare a solution of aqueous sulfuric acid (e.g., 25%).
-
To this acidic solution, add 3-chloro-2-fluoro-5-(trifluoromethyl)aniline portion-wise while maintaining a low temperature (0-5 °C) using an ice-salt bath.
-
A solution of sodium nitrite in water is then added dropwise to the aniline suspension. The temperature must be strictly controlled to remain below 5 °C to ensure the stability of the diazonium salt.
-
The reaction mixture is typically stirred for an additional period at this temperature to ensure complete diazotization. The completion of the reaction can be monitored by testing for the absence of the starting aniline using appropriate analytical techniques (e.g., TLC).
-
A small amount of urea can be added to quench any excess nitrous acid.[3]
-
-
Hydrolysis:
-
The freshly prepared diazonium salt solution is then added dropwise to a pre-heated aqueous solution, often containing a mineral acid. For the synthesis of similar phenols, steam distillation hydrolysis is employed, where the diazonium salt is added to boiling water, and the resulting phenol is co-distilled with steam.[3]
-
The distillate, containing the crude 3-chloro-2-fluoro-5-(trifluoromethyl)phenol, is collected.
-
The product can be isolated from the aqueous distillate by extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
The combined organic extracts are then dried over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filtered, and the solvent is removed under reduced pressure to yield the crude phenol.
-
-
Purification:
-
The crude 3-chloro-2-fluoro-5-(trifluoromethyl)phenol can be purified by techniques such as vacuum distillation or column chromatography on silica gel.
-
Quantitative Data (Illustrative):
While specific yield data for this exact reaction is not available, similar diazotization-hydrolysis reactions for the synthesis of trifluoromethylphenols can achieve yields upwards of 90%.[3]
| Parameter | Value | Reference |
| Starting Material | 3-Chloro-2-fluoro-5-(trifluoromethyl)aniline | - |
| Key Reagents | Sodium nitrite, Sulfuric acid | [3] |
| Reaction Temperature | 0-5 °C (Diazotization), ~100 °C (Hydrolysis) | [3] |
| Typical Yield | >90% (expected) | [3] |
Step 2: Methylation of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol
The final step in the synthesis is the methylation of the phenolic hydroxyl group. This can be achieved using a variety of methylating agents in the presence of a base. A common and effective method involves the use of dimethyl sulfate.
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chloro-2-fluoro-5-(trifluoromethyl)phenol in a suitable polar aprotic solvent such as acetone or acetonitrile.
-
To this solution, add a base, typically a carbonate such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3). The base will deprotonate the phenol to form the more nucleophilic phenoxide.
-
Dimethyl sulfate is then added to the reaction mixture. The addition is often done dropwise, and the reaction may be exothermic, so cooling may be necessary.
-
-
Reaction Conditions:
-
The reaction mixture is typically heated to reflux to ensure the completion of the methylation.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the starting phenol and the appearance of the product anisole.
-
-
Work-up and Isolation:
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The inorganic salts are removed by filtration.
-
The filtrate is concentrated under reduced pressure to remove the solvent.
-
The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine to remove any remaining inorganic impurities.
-
The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is evaporated to yield the crude this compound.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel or by vacuum distillation to obtain the final product of high purity.
-
Quantitative Data (Illustrative):
| Parameter | Value |
| Starting Material | 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol |
| Methylating Agent | Dimethyl sulfate |
| Base | Potassium carbonate |
| Solvent | Acetone |
| Reaction Temperature | Reflux |
| Typical Yield | High (expected) |
Data Summary
The following table summarizes the key chemical intermediates and the final product in the proposed synthesis of this compound.
| Compound | Structure | Molecular Formula | Molar Mass ( g/mol ) |
| 3-Chloro-2-fluoro-5-(trifluoromethyl)aniline | C7H4ClF4N | 213.56 | |
| 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol | C7H3ClF4O | 214.55 | |
| This compound | C8H5ClF4O | 228.57 |
Conclusion
This technical guide outlines a robust and logical synthetic pathway for the preparation of this compound. By employing a well-established sequence of diazotization-hydrolysis followed by methylation, this target molecule can be synthesized from a readily accessible aniline precursor. The provided experimental protocols, adapted from similar transformations, offer a solid foundation for researchers to successfully synthesize this compound in a laboratory setting. Further optimization of reaction conditions for each step will likely lead to high yields and purity of the final product, facilitating its use in further research and development activities.
References
A Technical Guide to 3-Chloro-2-fluoro-5-(trifluoromethyl)anisole
This technical guide provides a comprehensive overview of 3-Chloro-2-fluoro-5-(trifluoromethyl)anisole, a fluorinated aromatic compound of interest to researchers and professionals in the fields of chemical synthesis and drug discovery. This document details its chemical identity according to IUPAC nomenclature, summarizes its key physicochemical properties, and discusses its potential applications, particularly in medicinal chemistry.
Chemical Identity and Nomenclature
The formal IUPAC name for the compound is 1-chloro-2-fluoro-3-methoxy-5-(trifluoromethyl)benzene .[1] The common name, this compound, is also frequently used. The name "anisole" denotes the methoxy group (-OCH₃) attached to a benzene ring. The substituents on the benzene ring are named and numbered to give the lowest possible locants.
To clarify the relationship between the structure and its IUPAC name, the following diagram illustrates the numbering of the benzene ring and the positions of the various substituent groups.
Caption: IUPAC nomenclature of 1-chloro-2-fluoro-3-methoxy-5-(trifluoromethyl)benzene.
Physicochemical Properties
The key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 261763-01-3 | [1][2] |
| Molecular Formula | C₈H₅ClF₄O | [1][2] |
| Molecular Weight | 228.57 g/mol | [1] |
| MDL Number | MFCD01631517 | [2] |
Synthesis and Experimental Protocols
-
Methoxylation : Reaction with sodium methoxide in methanol to replace a chloro group with a methoxy group.[3]
-
Reduction : Reduction of the nitro group to an amine, often using a catalyst like Raney nickel under a hydrogen atmosphere.[3]
-
Diazotization : Conversion of the resulting aniline derivative into a diazonium salt using sodium nitrite and a strong acid.[3]
-
Deamination : Removal of the diazonium group, for example, through a Sandmeyer-type reaction or with a reducing agent like sodium hypophosphite.[3]
The following diagram outlines a generalized workflow for the synthesis of substituted anisoles, which could be adapted for the target molecule.
Caption: Generalized synthetic workflow for substituted anisole derivatives.
Relevance in Drug Discovery and Development
The presence of both trifluoromethyl (-CF₃) and chloro (-Cl) groups in the structure of this compound makes it a compound of significant interest in medicinal chemistry and drug design.
-
Trifluoromethyl Group : The -CF₃ group is a common feature in many FDA-approved drugs.[4][5] Its incorporation into a molecule can significantly enhance properties such as metabolic stability, lipophilicity, and binding affinity to target proteins.[6] The electron-withdrawing nature of the -CF₃ group can also influence the acidity of nearby functional groups and the overall electronic properties of the aromatic ring.[6]
-
Chloro Group : Chlorine is a vital element in the pharmaceutical industry, with over 85% of pharmaceuticals in the United States relying on chlorine chemistry at some stage of their production.[7] The inclusion of chlorine atoms in a drug's structure can modulate its pharmacokinetic and pharmacodynamic properties.
Given these characteristics, this compound serves as a valuable building block or intermediate in the synthesis of more complex molecules with potential therapeutic applications. The specific substitution pattern on the aromatic ring provides a scaffold that can be further modified to create novel drug candidates. The field of drug design often utilizes such fluorinated and chlorinated intermediates to explore structure-activity relationships and to optimize the efficacy and safety profiles of new chemical entities.[8]
References
- 1. chembk.com [chembk.com]
- 2. This compound [oakwoodchemical.com]
- 3. 3-CHLORO-2-FLUOROANISOLE synthesis - chemicalbook [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jelsciences.com [jelsciences.com]
An In-Depth Technical Safety Guide on 3-Chloro-2-fluoro-5-(trifluoromethyl)anisole
This technical guide provides a comprehensive overview of the safety data for 3-Chloro-2-fluoro-5-(trifluoromethyl)anisole, intended for researchers, scientists, and professionals in drug development. Due to the limited availability of a specific Safety Data Sheet (SDS) for this exact compound, this document compiles and extrapolates information from SDSs of structurally similar chemicals, including 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol and other related halogenated and trifluoromethylated aromatic compounds. All data derived from analogous compounds are clearly indicated.
Chemical and Physical Properties
This section summarizes the known physicochemical properties of this compound and a close structural analog.
| Property | Value | Source Compound |
| Molecular Formula | C8H5ClF4O | This compound[1] |
| Molar Mass | 228.57 g/mol | This compound[1] |
| Physical State | Liquid (presumed) | Analogy |
| Storage Condition | Room Temperature | This compound[1] |
Hazard Identification and Classification
GHS Classification (Inferred from 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol)
-
Acute Toxicity, Oral: Category 4
-
Skin Corrosion/Irritation: Category 1B
-
Serious Eye Damage/Eye Irritation: Category 1
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)
Hazard Statements (Inferred)
-
H302: Harmful if swallowed.
-
H314: Causes severe skin burns and eye damage.
-
H335: May cause respiratory irritation.
First-Aid Measures
Detailed first-aid protocols are crucial for handling accidental exposures. The following procedures are based on best practices for corrosive and irritant chemicals.
Handling and Storage
Proper handling and storage procedures are essential to minimize risk.
Safe Handling Protocols
| Precaution | Details |
| Ventilation | Use only in a well-ventilated area or under a chemical fume hood.[2][3][4] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection.[2][5] |
| Hygiene | Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke when using this product.[4][5] |
| Ignition Sources | Keep away from heat, sparks, open flames, and other ignition sources.[2][3] |
| Material Transfer | Ground and bond containers when transferring material to prevent static discharge.[3] |
Storage Conditions
| Requirement | Details |
| Container | Keep container tightly closed in a dry and cool place.[2][3][5][6] |
| Ventilation | Store in a well-ventilated place.[2][3][6] |
| Incompatible Materials | Store away from strong oxidizing agents, strong acids, and strong bases.[7] |
| Security | Store locked up.[2] |
Accidental Release Measures
In the event of a spill, the following workflow should be initiated to ensure safety and containment.
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment are critical for minimizing exposure.
| Control Parameter | Recommendation |
| Engineering Controls | Ensure adequate ventilation, especially in confined areas. An eyewash station and safety shower should be available.[3][8] |
| Eye/Face Protection | Wear tightly fitting safety goggles or a face shield (EN 166).[2] |
| Skin Protection | Wear impervious, chemical-resistant gloves and protective clothing.[5][9] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[2][9] |
Fire-Fighting Measures
Extinguishing Media
-
Suitable: Use dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or water spray.[2][7]
-
Unsuitable: Do not use a solid water stream as it may scatter and spread the fire.[10]
Hazardous Combustion Products
Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including:
-
Carbon monoxide (CO) and Carbon dioxide (CO2)[7]
-
Hydrogen fluoride (HF)[7]
-
Hydrogen chloride (HCl) gas[7]
Fire-Fighting Procedures
Toxicological Information
Quantitative toxicological data for this compound is not available. The information below is based on general principles for similar compounds and should be treated with caution. The primary routes of exposure are inhalation, ingestion, and skin/eye contact. The substance is expected to be harmful if swallowed and cause severe irritation or burns upon contact with skin and eyes.
Disposal Considerations
Waste materials should be disposed of in accordance with local, regional, and national regulations. It is recommended to contact a licensed professional waste disposal service to dispose of this material.[2] Contaminated packaging should be treated as the product itself.
References
- 1. chembk.com [chembk.com]
- 2. echemi.com [echemi.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. mblbio.com [mblbio.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. gustavus.edu [gustavus.edu]
- 10. synquestlabs.com [synquestlabs.com]
Spectroscopic Characterization of Aromatic Compounds: A Technical Guide Focused on 3-Chloro-2-fluoro-5-(trifluoromethyl)anisole
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document serves as an in-depth technical guide to the spectroscopic characterization of halogenated and trifluoromethylated anisole derivatives. It should be noted that specific, publicly available experimental spectral data for 3-Chloro-2-fluoro-5-(trifluoromethyl)anisole (CAS No. 261763-01-3) is limited. Therefore, this guide will provide a detailed framework of the expected spectral characteristics and standard experimental protocols for obtaining such data, drawing parallels from structurally related compounds.
Introduction
This compound is a complex aromatic compound with multiple functional groups that each contribute unique signatures to its various spectra. A thorough analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is essential for unambiguous structure elucidation and purity assessment. This guide outlines the theoretical basis for its spectral properties and the practical methodologies for their acquisition.
Predicted Spectral Data
While specific experimental data is not available, the following tables present predicted and expected values for the spectral analysis of this compound, based on the analysis of similar chemical structures.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~ 7.3 - 7.6 | Doublet of doublets (dd) | ~ 2-3 Hz, ~ 8-9 Hz | 1H | Aromatic H (position 6) |
| ~ 7.1 - 7.3 | Doublet of doublets (dd) | ~ 2-3 Hz, ~ 9-10 Hz | 1H | Aromatic H (position 4) |
| ~ 3.9 - 4.1 | Singlet | - | 3H | Methoxy (-OCH₃) |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity (due to F-coupling) | Assignment |
| ~ 150 - 160 | Doublet (¹JCF) | C-F (position 2) |
| ~ 145 - 155 | Doublet (²JCCF) | C-OCH₃ (position 1) |
| ~ 120 - 130 | Quartet (¹JCF) | -CF₃ |
| ~ 125 - 135 | Quartet (²JCCF) | C-CF₃ (position 5) |
| ~ 115 - 125 | Singlet | C-Cl (position 3) |
| ~ 110 - 120 | Doublet of quartets | C-H (position 4) |
| ~ 120 - 130 | Doublet of quartets | C-H (position 6) |
| ~ 55 - 65 | Singlet | -OCH₃ |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2950 - 2850 | Medium | Aliphatic C-H stretch (-OCH₃) |
| 1600 - 1450 | Strong | Aromatic C=C skeletal vibrations |
| 1300 - 1100 | Very Strong | C-F stretches (aryl-F and -CF₃) |
| 1250 - 1200 | Strong | Asymmetric C-O-C stretch (anisole) |
| 1050 - 1000 | Strong | Symmetric C-O-C stretch (anisole) |
| 850 - 750 | Strong | C-Cl stretch |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 228/230 | ~ 3:1 | [M]⁺, [M+2]⁺ (Molecular ion peak with chlorine isotope pattern) |
| 213/215 | Moderate | [M - CH₃]⁺ |
| 199/201 | Moderate | [M - CHO]⁺ |
| 159 | High | [M - CF₃]⁺ |
Experimental Protocols
The following are standard methodologies for the spectroscopic analysis of a compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid sample or 10-20 µL of a liquid sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on sample concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: 200-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shifts relative to the solvent residual peak or TMS.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
For Solids: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the solid directly on the ATR crystal.
-
For Liquids: Place a drop of the liquid between two NaCl or KBr plates (for transmission) or directly onto an ATR crystal.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the empty sample compartment (or KBr pellet/ATR crystal) should be recorded and subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (typically < 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
GC-MS Method:
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Column: A non-polar capillary column is typically used for aromatic compounds.
-
Oven Program: A temperature gradient is used to elute the compound (e.g., start at 50°C, ramp to 250°C).
-
Ionization: Electron Ionization (EI) at 70 eV is a standard method for creating fragment ions.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is used to separate the ions by their mass-to-charge ratio.
-
Detection: An electron multiplier detects the ions.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the characterization of a novel chemical compound using spectroscopic methods.
Caption: General workflow for spectroscopic analysis of a chemical compound.
This guide provides a foundational understanding of the expected spectral characteristics and the methodologies used to obtain them for this compound. For definitive structural confirmation, the synthesis of the compound followed by the acquisition and detailed analysis of its actual spectra would be required.
Technical Guidance: Determining the Solubility of 3-Chloro-2-fluoro-5-(trifluoromethyl)anisole in Organic Solvents
For the attention of: Researchers, Scientists, and Drug Development Professionals
Core Concepts in Solubility Determination
Solubility is a fundamental physicochemical property that dictates the concentration of a solute that can dissolve in a solvent to form a homogeneous solution at a given temperature and pressure. For a compound like 3-Chloro-2-fluoro-5-(trifluoromethyl)anisole, understanding its solubility profile in different organic solvents is crucial for various applications, including reaction chemistry, purification, formulation, and analytical method development.
Proposed Experimental Protocol for Solubility Determination
The following is a generalized yet detailed methodology for the experimental determination of the solubility of this compound. This protocol is based on the widely accepted saturation shake-flask method, followed by quantitative analysis.
1. Materials and Equipment:
-
This compound (high purity)
-
A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) of analytical grade or higher
-
Analytical balance
-
Volumetric flasks and pipettes
-
Scintillation vials or sealed glass tubes
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system
-
Syringe filters (e.g., 0.22 µm PTFE)
2. Experimental Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that saturation is reached.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette. To avoid disturbing the solid, it is advisable to use a filter-tip pipette or to centrifuge the samples first.
-
Filter the withdrawn supernatant through a syringe filter to remove any remaining solid particles.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective organic solvent.
-
Analyze the standard solutions using a validated HPLC or GC method to generate a calibration curve.
-
Dilute the filtered supernatant (saturated solution) with the same solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted sample using the same analytical method.
-
Calculate the concentration of the saturated solution from the calibration curve, taking into account the dilution factor. This concentration represents the solubility of the compound in that solvent at the specified temperature.
-
3. Data Presentation:
The experimentally determined solubility data should be compiled into a clear and structured table for easy comparison.
| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Analysis |
| Methanol | 25 | Experimental Value | Calculated Value | HPLC/GC |
| Ethanol | 25 | Experimental Value | Calculated Value | HPLC/GC |
| Acetone | 25 | Experimental Value | Calculated Value | HPLC/GC |
| Ethyl Acetate | 25 | Experimental Value | Calculated Value | HPLC/GC |
| Dichloromethane | 25 | Experimental Value | Calculated Value | HPLC/GC |
| Toluene | 25 | Experimental Value | Calculated Value | HPLC/GC |
| Hexane | 25 | Experimental Value | Calculated Value | HPLC/GC |
Visualizing the Experimental Workflow
The logical flow of the experimental protocol for determining solubility can be visualized as follows:
Caption: Workflow for Solubility Determination.
This guide provides a robust framework for researchers to systematically determine the solubility of this compound in various organic solvents. Adherence to these protocols will ensure the generation of accurate and reproducible data, which is essential for informed decision-making in research and development.
A Technical Guide to 3-Chloro-2-fluoro-5-(trifluoromethyl)anisole for Research Professionals
This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the procurement and characterization of 3-Chloro-2-fluoro-5-(trifluoromethyl)anisole. It provides key chemical data, a list of commercial suppliers, and standardized protocols for quality verification.
Chemical Identity and Properties
This compound is a fluorinated aromatic compound often utilized as a building block in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. Accurate identification is critical for experimental success.
The primary identifiers and physical properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | 1-chloro-2-fluoro-3-methoxy-5-(trifluoromethyl)benzene | [] |
| CAS Number | 261763-01-3 | [][2] |
| Molecular Formula | C₈H₅ClF₄O | [][2] |
| Molecular Weight | 228.57 g/mol | [] |
| Purity (Typical) | ≥95% | [][2] |
| Refractive Index | 1.4610 | [2] |
The logical relationship between the chemical and its identifiers is illustrated in the diagram below.
Commercial Suppliers
This chemical is available from several specialized suppliers. Researchers should always request a lot-specific Certificate of Analysis to verify purity and identity before use. The following table summarizes offerings from key vendors.
| Supplier | Product Number | Purity | Available Quantities |
| Oakwood Chemical | 005674 | 95% | 250 mg, 1 g |
| BOC Sciences | 261763-01-3 | 95% | Inquire for details |
| Parchem | N/A | Inquire for details | Inquire for details |
| Matrix Scientific | 002060 | Inquire for details | Inquire for details |
Quality Control and Experimental Protocols
Upon receipt of the chemical, it is imperative to perform independent analytical verification to confirm its identity and purity. Suppliers like BOC Sciences adhere to quality systems such as cGMP (Current Good Manufacturing Practice) and Quality by Design (QbD) in their processes.[] The following are generalized protocols representative of the methods used for quality control.
Protocol: Identity Verification by ¹H and ¹⁹F NMR Spectroscopy
Objective: To confirm the chemical structure by analyzing the nuclear magnetic resonance spectra.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire a proton NMR spectrum on a 400 MHz or higher spectrometer.
-
Expected signals should correspond to the aromatic protons and the methoxy (-OCH₃) group protons. The chemical shifts, splitting patterns (coupling), and integration values should be consistent with the expected structure.
-
-
¹⁹F NMR Acquisition:
-
Acquire a fluorine-19 NMR spectrum.
-
A singlet is expected for the -CF₃ group, and another signal for the fluorine atom on the aromatic ring. The chemical shifts should be consistent with reference spectra for these functional groups.
-
-
Data Analysis: Compare the obtained spectra with known reference spectra or predicted chemical shifts to confirm the identity of the compound.
Protocol: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the purity of the sample and identify any volatile impurities.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Method:
-
Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injection: Inject 1 µL of the sample solution.
-
Temperature Program: Start with an initial oven temperature of 50°C, hold for 2 minutes, then ramp at a rate of 10-20°C/min to a final temperature of 250°C and hold for 5 minutes.
-
Carrier Gas: Use Helium at a constant flow rate.
-
-
MS Method:
-
Ionization: Use standard Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass-to-charge (m/z) range of 40-400 amu.
-
-
Data Analysis:
-
The primary peak in the chromatogram should correspond to the target compound.
-
The mass spectrum of this peak should show a molecular ion (M⁺) and fragmentation pattern consistent with the structure of this compound.
-
Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Recommended Procurement and Verification Workflow
The following diagram outlines a standard workflow for sourcing and qualifying chemical reagents for research, ensuring that materials meet the stringent requirements for drug discovery and development.
References
An In-Depth Technical Guide to the Reactivity of the Anisole Group in 3-Chloro-2-fluoro-5-(trifluoromethyl)anisole
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity of the anisole moiety within the highly substituted aromatic compound, 3-Chloro-2-fluoro-5-(trifluoromethyl)anisole. The presence of multiple, electronically diverse substituents—a methoxy group, two distinct halogens, and a trifluoromethyl group—creates a unique and complex reactivity profile. This document will dissect the interplay of these substituents, offering predictions and explanations for the compound's behavior in key organic reactions, including electrophilic aromatic substitution (EAS), nucleophilic aromatic substitution (SNAr), and reactions targeting the methoxy group itself. This guide is intended to serve as a foundational resource for chemists utilizing this building block in complex molecule synthesis, particularly in the fields of medicinal chemistry and materials science.
Introduction: The Structural and Electronic Landscape
This compound is a multifaceted aromatic compound. Its synthetic utility is dictated by the electronic effects of its five substituents on the benzene ring. The central focus of this guide, the anisole group (-OCH₃), is a classical electron-donating group that powerfully influences the regiochemistry of electrophilic attacks. However, its influence is significantly modulated by the presence of three potent electron-withdrawing groups: fluorine, chlorine, and trifluoromethyl.
Understanding the reactivity of this molecule requires a detailed analysis of the competing electronic effects at play.
-
Methoxy Group (-OCH₃) : This group is a strong activating group for electrophilic aromatic substitution. It exerts a powerful, electron-donating resonance effect (+R) and a weaker, electron-withdrawing inductive effect (-I). The dominance of the +R effect makes it a prime director to the ortho and para positions.[1][2]
-
Halogens (-F, -Cl) : Fluorine and chlorine are deactivating groups due to their strong electron-withdrawing inductive effects (-I). However, they possess lone electron pairs that can be donated through resonance (+R), directing incoming electrophiles to the ortho and para positions.[1][3]
-
Trifluoromethyl Group (-CF₃) : The -CF₃ group is a powerful deactivator of the aromatic ring for EAS. It exerts strong electron-withdrawing inductive (-I) and resonance (-R) effects, directing incoming electrophiles to the meta position.[1]
The following diagram illustrates the positions and primary electronic influences of these substituents.
Caption: Electronic influence of substituents on the aromatic ring.
Reactivity in Electrophilic Aromatic Substitution (EAS)
The aromatic ring in this compound is significantly deactivated towards electrophilic attack. The cumulative electron-withdrawing force of the -F, -Cl, and -CF₃ groups drastically reduces the ring's nucleophilicity, making EAS reactions challenging.[3][4]
Despite this deactivation, any successful electrophilic substitution will be directed by the most powerful activating group, the methoxy substituent. The -OCH₃ group directs incoming electrophiles to its ortho and para positions.
-
Ortho-positions (C2, C6) : The C2 position is already substituted with fluorine. The C6 position is sterically hindered by the adjacent bulky -CF₃ group.
-
Para-position (C4) : This position is the most likely site for electrophilic attack. It is activated by the methoxy group and is sterically accessible. The directing effects of the C2-fluoro (para) and C3-chloro (ortho) substituents also converge on this position, reinforcing the regiochemical outcome.
Therefore, electrophilic substitution, if achievable under forcing conditions (e.g., strong Lewis acids, high temperatures), is predicted to occur exclusively at the C4 position.
Caption: Predicted workflow for electrophilic aromatic substitution.
Table 1: Predicted Regioselectivity for EAS Reactions
| Reaction Type | Reagents | Predicted Major Product | Rationale |
| Nitration | HNO₃ / H₂SO₄ | 4-Nitro-3-chloro-2-fluoro-5-(trifluoromethyl)anisole | -OCH₃ is a strong para-director. |
| Bromination | Br₂ / FeBr₃ | 4-Bromo-3-chloro-2-fluoro-5-(trifluoromethyl)anisole | Sterically accessible para-position is favored. |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 4-Acyl-3-chloro-2-fluoro-5-(trifluoromethyl)anisole | The least deactivated activated position is C4. |
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
In stark contrast to its EAS reactivity, the electron-deficient nature of the ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). The presence of the powerfully electron-withdrawing -CF₃ group, along with the halogens, activates the ring for attack by nucleophiles. The potential leaving groups are the fluoride and chloride ions.
For SNAr to proceed, the leaving group must be positioned ortho or para to a strong electron-withdrawing group, which can stabilize the negatively charged Meisenheimer complex intermediate.[5]
-
Displacement of Fluoride (at C2) : The fluorine atom is para to the strongly stabilizing -CF₃ group. This geometric arrangement provides excellent stabilization for the Meisenheimer intermediate, making the C2-fluoride a very likely leaving group.
-
Displacement of Chloride (at C3) : The chlorine atom is ortho to the -CF₃ group. This also allows for effective stabilization of the intermediate.
Between the two, fluoride is often a better leaving group than chloride in SNAr reactions on highly activated rings. This is because the rate-determining step is typically the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine making the attached carbon more electrophilic.
Caption: Competing pathways for nucleophilic aromatic substitution.
Reactions of the Methoxy Group: O-Demethylation
The ether linkage of the anisole group is susceptible to cleavage under strong acidic conditions, a reaction known as O-demethylation. This converts the methoxy group into a hydroxyl group, yielding the corresponding phenol. Reagents like boron tribromide (BBr₃) or strong hydrohalic acids (HBr, HI) are effective for this transformation. The reaction proceeds via nucleophilic attack on the methyl group following protonation of the ether oxygen. The electron-withdrawing nature of the other ring substituents is not expected to significantly impede this reaction.
General Experimental Protocol for O-Demethylation using BBr₃
Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory safety standards and specific experimental goals.
-
Inert Atmosphere: The reaction vessel is charged with this compound dissolved in a dry, anhydrous solvent (e.g., dichloromethane, DCM) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cooling: The solution is cooled to a low temperature, typically between -78 °C and 0 °C, using a suitable cooling bath.
-
Reagent Addition: A solution of boron tribromide (BBr₃) in DCM (typically 1.0 M) is added dropwise to the stirred solution. The amount of BBr₃ is usually in a slight excess (1.1-1.5 equivalents).
-
Reaction: The reaction mixture is allowed to stir at low temperature for a specified time (e.g., 1-3 hours) and may be gradually warmed to room temperature. Progress is monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Quenching: Upon completion, the reaction is carefully quenched by the slow addition of water or methanol while maintaining cooling.
-
Workup: The mixture is transferred to a separatory funnel and diluted with an organic solvent. It is washed sequentially with water, saturated aqueous sodium bicarbonate, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude phenol is then purified by a suitable method, such as column chromatography or recrystallization.
Summary and Conclusions
The reactivity of the anisole group in this compound is a product of profound and competing electronic effects.
-
For Electrophilic Aromatic Substitution (EAS): The ring is heavily deactivated, requiring harsh reaction conditions. The methoxy group, however, remains the dominant directing influence, making the C4 position the sole predicted site of substitution.
-
For Nucleophilic Aromatic Substitution (SNAr): The ring is highly activated due to its electron-deficient character. The fluorine atom at C2 is the most probable site for nucleophilic attack and displacement, owing to superior stabilization of the Meisenheimer intermediate by the para-trifluoromethyl group.
-
For Ether Cleavage: The methoxy group can be readily converted to a hydroxyl group via standard O-demethylation protocols, providing a synthetic route to the corresponding phenol derivative.
This dual reactivity makes this compound a versatile, albeit challenging, building block. Its utility lies in the strategic exploitation of either its electron-rich anisole character under forcing EAS conditions or its electron-poor ring system for SNAr reactions, enabling the selective introduction of a wide range of functional groups.
References
An In-depth Technical Guide to Electrophilic Aromatic Substitution on 3-Chloro-2-fluoro-5-(trifluoromethyl)anisole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the anticipated electrophilic aromatic substitution (EAS) reactions on 3-chloro-2-fluoro-5-(trifluoromethyl)anisole. Due to the complex interplay of electronic and steric effects exerted by the multiple substituents, predicting the regioselectivity of EAS on this substrate is a nuanced challenge. This document synthesizes fundamental principles of physical organic chemistry to forecast the likely outcomes of common EAS reactions, such as nitration, halogenation, and Friedel-Crafts acylation. Detailed, generalized experimental protocols are provided, alongside a thorough discussion of the directing effects of the methoxy, chloro, fluoro, and trifluoromethyl groups. This guide is intended to serve as a valuable resource for chemists engaged in the synthesis and modification of complex aromatic compounds for applications in drug discovery and materials science.
Introduction to Electrophilic Aromatic Substitution
Electrophilic aromatic substitution is a cornerstone of organic synthesis, enabling the direct functionalization of aromatic rings. The reaction mechanism involves the attack of an electrophile by the π-electron system of the aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate, often referred to as a Wheland intermediate or an arenium ion. A subsequent deprotonation step restores the aromaticity of the ring, resulting in the net substitution of a hydrogen atom with the electrophile.
The regiochemical outcome of EAS on substituted benzenes is dictated by the electronic and steric properties of the substituents already present on the ring. Substituents are broadly classified as either activating or deactivating, and as ortho-, para-, or meta-directing. Understanding the interplay of these directing effects is paramount in predicting the products of EAS on polysubstituted aromatic compounds like this compound.
Analysis of Substituent Effects on this compound
The regioselectivity of electrophilic aromatic substitution on this compound is governed by the cumulative influence of its four distinct substituents. Each group exerts inductive and/or resonance effects that modulate the electron density of the aromatic ring and stabilize or destabilize the arenium ion intermediate.
-
Methoxy Group (-OCH₃): The methoxy group is a strong activating group. It exerts a weak electron-withdrawing inductive effect (-I) due to the electronegativity of the oxygen atom, but a strong electron-donating resonance effect (+R) by delocalizing a lone pair of electrons into the aromatic π-system. This +R effect significantly increases the electron density at the ortho and para positions, making them more nucleophilic. Consequently, the methoxy group is a powerful ortho-, para-director.
-
Fluoro (-F) and Chloro (-Cl) Groups: Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect (-I). However, they also possess lone pairs of electrons that can be donated to the aromatic ring via resonance (+R). While the inductive effect outweighs the resonance effect, making the ring less reactive overall, the resonance donation still preferentially stabilizes the arenium ion intermediates formed from ortho and para attack. Thus, fluoro and chloro groups are deactivating ortho-, para-directors.
-
Trifluoromethyl Group (-CF₃): The trifluoromethyl group is a potent deactivating group. It exhibits a very strong electron-withdrawing inductive effect (-I) due to the high electronegativity of the three fluorine atoms. It does not have any resonance-donating capability. This strong deactivation significantly reduces the electron density of the ring, particularly at the ortho and para positions. As a result, the trifluoromethyl group is a strong meta-director.
Predicting the Site of Electrophilic Attack
To predict the most likely position for electrophilic attack, we must consider the synergistic and antagonistic effects of these substituents. The available positions for substitution are C4 and C6.
Caption: Structure of this compound with potential substitution sites.
The directing effects of the substituents on the available C4 and C6 positions are summarized below:
| Position | Methoxy (-OCH₃) | Fluoro (-F) | Chloro (-Cl) | Trifluoromethyl (-CF₃) | Net Effect |
| C4 | para (activating) | meta (deactivating) | ortho (deactivating) | meta (deactivating) | Strongly Favored |
| C6 | ortho (activating) | para (deactivating) | meta (deactivating) | ortho (deactivating) | Disfavored |
Analysis:
-
Position C4: This position is para to the strongly activating methoxy group, which provides powerful resonance stabilization to the arenium ion intermediate. It is also ortho to the deactivating chloro group. The fluoro and trifluoromethyl groups are meta to this position and thus have a less pronounced deactivating effect here compared to their influence on other positions.
-
Position C6: This position is ortho to the activating methoxy group. However, it is also ortho to the strongly deactivating trifluoromethyl group and para to the deactivating fluoro group. Furthermore, the C6 position is sterically hindered by the adjacent methoxy and trifluoromethyl groups.
The electrophilic attack is overwhelmingly predicted to occur at the C4 position . The powerful para-directing and activating effect of the methoxy group is the dominant factor. This directing effect is reinforced by the fact that the other deactivating groups exert a less detrimental influence at this position compared to C6. Steric hindrance at C6 further disfavors substitution at that site.
Proposed Experimental Protocols for Electrophilic Aromatic Substitution
The following are generalized protocols for common EAS reactions, adapted for this compound. Optimization of reaction conditions, including temperature, reaction time, and reagent stoichiometry, would be necessary to achieve optimal yields and selectivity.
Nitration
Objective: To introduce a nitro group (-NO₂) at the C4 position.
Reagents and Materials:
-
This compound
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask with a dropping funnel
-
Deionized water
-
Diethyl ether or dichloromethane for extraction
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 1 equivalent of this compound in a minimal amount of concentrated sulfuric acid.
-
Cool the mixture to 0-5 °C in an ice bath.
-
In a separate flask, prepare the nitrating mixture by slowly adding 1.1 equivalents of concentrated nitric acid to a sufficient volume of cold, concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the stirred solution of the anisole derivative over 30-60 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, slowly pour the reaction mixture over crushed ice with vigorous stirring.
-
The precipitated product can be collected by vacuum filtration, or the aqueous mixture can be extracted with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic extracts with deionized water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography.
Friedel-Crafts Acylation
Objective: To introduce an acyl group (e.g., acetyl, -COCH₃) at the C4 position.
Reagents and Materials:
-
This compound
-
Anhydrous aluminum chloride (AlCl₃) or other suitable Lewis acid (e.g., FeCl₃, ZnCl₂)
-
Acetyl chloride or acetic anhydride
-
Anhydrous dichloromethane or 1,2-dichloroethane as solvent
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask with a dropping funnel and nitrogen inlet
-
Hydrochloric acid (1 M)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
Procedure:
-
Set up a dry round-bottom flask under a nitrogen atmosphere. To the flask, add 1.2 equivalents of anhydrous aluminum chloride and the anhydrous solvent.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add 1.1 equivalents of acetyl chloride or acetic anhydride to the stirred suspension.
-
In a separate flask, dissolve 1 equivalent of this compound in the anhydrous solvent.
-
Add the solution of the anisole derivative dropwise to the Lewis acid-acylating agent complex over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition, allow the reaction to stir at 0 °C for 1-3 hours, or until completion as monitored by TLC or GC-MS.
-
Carefully quench the reaction by slowly pouring it into a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers and wash sequentially with 1 M HCl, deionized water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting ketone by recrystallization or column chromatography.
Data Presentation (Hypothetical)
As no experimental data for the electrophilic aromatic substitution of this compound is currently available in the literature, the following tables present hypothetical, yet plausible, outcomes based on the analysis of substituent effects. These tables are intended to serve as a predictive guide for researchers.
Table 1: Predicted Product Distribution for the Mononitration of this compound
| Product | Predicted Yield (%) |
| 4-Nitro-3-chloro-2-fluoro-5-(trifluoromethyl)anisole | > 95% |
| 6-Nitro-3-chloro-2-fluoro-5-(trifluoromethyl)anisole | < 5% |
| Other isomers | Trace |
Table 2: Predicted Relative Reaction Rates for Electrophilic Aromatic Substitution (Relative to Benzene = 1)
| Substrate | Reaction | Predicted Relative Rate |
| Anisole | Nitration | ~10⁹ |
| Benzene | Nitration | 1 |
| This compound | Nitration | 10⁻³ - 10⁻⁵ |
| Nitrobenzene | Nitration | ~10⁻⁷ |
Visualizations
Substituent Directing Effects
Caption: Analysis of directing effects for electrophilic attack on the target molecule.
General Experimental Workflow for Electrophilic Aromatic Substitution
Caption: A generalized workflow for conducting electrophilic aromatic substitution reactions.
Conclusion
The electrophilic aromatic substitution of this compound is predicted to be a highly regioselective process. The potent activating and ortho-, para-directing nature of the methoxy group is the dominant controlling factor, directing incoming electrophiles to the C4 position. The deactivating substituents, while reducing the overall reactivity of the aromatic ring, do not override this primary directing influence. The provided experimental protocols offer a solid starting point for the synthetic exploration of this and structurally related molecules. Further empirical studies are warranted to confirm these predictions and to fully elucidate the reactivity of this complex and potentially valuable synthetic intermediate.
An In-depth Technical Guide to the Potential Derivatives of 3-Chloro-2-fluoro-5-(trifluoromethyl)anisole
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-2-fluoro-5-(trifluoromethyl)anisole is a highly functionalized aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring electron-withdrawing trifluoromethyl and halogen groups alongside an electron-donating methoxy group, offers multiple avenues for synthetic modification. This technical guide explores the potential derivatives of this core structure, focusing on key reaction pathways including Nucleophilic Aromatic Substitution (SNAr), Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig), and Directed ortho-Metalation (DoM). Detailed experimental protocols, adapted from established methodologies for similar substrates, are provided to facilitate the synthesis of novel derivatives for further research and development.
Core Molecule Analysis and Reactivity
The reactivity of this compound is governed by the interplay of its substituents:
-
Trifluoromethyl (-CF3) Group: A strong electron-withdrawing group that activates the aromatic ring towards nucleophilic attack, making SNAr reactions more feasible.[1]
-
Chloro (-Cl) and Fluoro (-F) Groups: Halogens act as leaving groups in SNAr and are key handles for cross-coupling reactions. Fluorine is a particularly good leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and facilitates nucleophilic attack.[2]
-
Methoxy (-OCH3) Group: An electron-donating group and a powerful ortho-directing group in electrophilic aromatic substitution and, more importantly for this scaffold, in Directed ortho-Metalation.[3]
This combination of functional groups allows for a range of selective transformations to generate a diverse library of derivatives.
Potential Synthetic Pathways and Derivatives
Based on the reactivity profile, several classes of derivatives are proposed. The following sections outline the key synthetic strategies and provide detailed experimental protocols.
Nucleophilic Aromatic Substitution (SNAr) Derivatives
The electron-deficient nature of the aromatic ring, enhanced by the trifluoromethyl group, makes it susceptible to nucleophilic attack. Both the chlorine and fluorine atoms can potentially be displaced. The fluorine at position 2 is activated by the para-trifluoromethyl group, while the chlorine at position 3 is activated by the ortho-trifluoromethyl group.
Potential Derivatives:
-
Amino Derivatives: Reaction with primary or secondary amines can yield substituted anilines.
-
Alkoxy/Aryloxy Derivatives: Displacement with alcohols or phenols can lead to the formation of ethers.
-
Thioether Derivatives: Reaction with thiols can provide the corresponding thioethers.
dot
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions of 3-Chloro-2-fluoro-5-(trifluoromethyl)anisole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 3-chloro-2-fluoro-5-(trifluoromethyl)anisole in Suzuki-Miyaura cross-coupling reactions. This versatile building block is particularly useful for the synthesis of complex biaryl and heteroaryl structures, which are of significant interest in medicinal chemistry and materials science. The protocols outlined below are based on established methodologies for the coupling of challenging electron-deficient aryl chlorides.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for the formation of carbon-carbon bonds. It offers several advantages, including mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of boronic acid reagents. This compound is an attractive substrate for such couplings, allowing for the introduction of diverse functionalities to a highly functionalized phenyl ring.
However, the reactivity of aryl chlorides in Suzuki couplings is generally lower than that of the corresponding bromides or iodides, primarily due to the stronger C-Cl bond. Consequently, achieving efficient coupling with this compound necessitates the use of highly active palladium catalyst systems, often employing bulky and electron-rich phosphine ligands. These specialized ligands facilitate the rate-limiting oxidative addition of the aryl chloride to the palladium(0) center, enabling the catalytic cycle to proceed efficiently.
Key Experimental Considerations
Successful Suzuki coupling of this compound is dependent on several critical parameters:
-
Catalyst System: A palladium(0) species is the active catalyst, typically generated in situ from a palladium(II) precatalyst. The choice of phosphine ligand is paramount for achieving high yields. Bulky, electron-rich ligands are generally required to promote the challenging oxidative addition step.
-
Base: A base is essential for the activation of the boronic acid, facilitating the transmetalation step. The choice of base can significantly influence the reaction rate and yield.
-
Solvent: The solvent system must be capable of dissolving the various reaction components and is often a mixture of an organic solvent and water to aid in the dissolution of the inorganic base.
-
Inert Atmosphere: To prevent the degradation of the catalyst and other reagents, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Experimental Protocols
The following protocols are detailed experimental procedures for the Suzuki coupling of this compound with different arylboronic acids.
Protocol 1: Coupling with (4-methoxyphenyl)boronic acid
Reaction Scheme:
Materials:
-
This compound
-
(4-methoxyphenyl)boronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Water
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a reaction vessel, add this compound (1.0 eq).
-
Add (4-methoxyphenyl)boronic acid (1.5 eq).
-
Add sodium carbonate (3.0 eq).
-
Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 eq).
-
Purge the vessel with an inert gas (nitrogen or argon).
-
Add degassed 1,2-dimethoxyethane (DME) and water in a 4:1 ratio.
-
Heat the reaction mixture to 90 °C.
-
Stir the reaction at this temperature for 16 hours, monitoring the progress by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Coupling with (3,5-dimethylphenyl)boronic acid
Reaction Scheme:
Materials:
-
This compound
-
(3,5-dimethylphenyl)boronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Water
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a reaction vessel, add this compound (1.0 eq).
-
Add (3,5-dimethylphenyl)boronic acid (1.5 eq).
-
Add sodium carbonate (3.0 eq).
-
Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 eq).
-
Purge the vessel with an inert gas (nitrogen or argon).
-
Add degassed 1,2-dimethoxyethane (DME) and water in a 4:1 ratio.
-
Heat the reaction mixture to 90 °C.
-
Stir the reaction at this temperature for 16 hours, monitoring the progress by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Data Presentation
The following table summarizes the reaction conditions and yields for the Suzuki coupling of this compound with representative boronic acids.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | (4-methoxyphenyl)boronic acid | Pd(dppf)Cl₂ (5) | Na₂CO₃ | DME/Water (4:1) | 90 | 16 | 85 |
| This compound | (3,5-dimethylphenyl)boronic acid | Pd(dppf)Cl₂ (5) | Na₂CO₃ | DME/Water (4:1) | 90 | 16 | 82 |
Visualizations
The following diagrams illustrate the generalized Suzuki-Miyaura catalytic cycle and the experimental workflow.
Caption: Generalized Suzuki-Miyaura Catalytic Cycle.
Caption: Experimental Workflow for Suzuki Coupling.
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Chloro-2-fluoro-5-(trifluoromethyl)anisole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries, where the arylamine moiety is a common structural motif in bioactive molecules. The reaction's broad substrate scope and functional group tolerance make it an invaluable tool for medicinal chemists.
This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 3-Chloro-2-fluoro-5-(trifluoromethyl)anisole, an electron-deficient and sterically hindered aryl chloride. The presence of electron-withdrawing fluorine and trifluoromethyl groups, as well as the ortho-fluoro and methoxy substituents, presents a challenging substrate for C-N bond formation. However, with the appropriate choice of catalyst, ligand, and reaction conditions, this transformation can be achieved with high efficiency. These notes are intended to guide researchers in the successful synthesis of a variety of N-aryl and N-alkyl amines derived from this key building block.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination is a well-established process involving a palladium(0) catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the aryl chloride to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium-amido complex, regenerating the active Pd(0) catalyst which can re-enter the catalytic cycle.
The choice of ligand is crucial for the success of the reaction, as it influences the rate of oxidative addition and reductive elimination, preventing side reactions such as beta-hydride elimination. For electron-deficient and sterically hindered aryl chlorides like this compound, bulky and electron-rich phosphine ligands are often required to achieve high yields.
Experimental Protocols
General Considerations
-
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques to exclude oxygen and moisture, which can deactivate the catalyst.
-
Anhydrous solvents are essential for optimal results.
-
The choice of palladium precursor, ligand, base, and solvent may require optimization depending on the specific amine coupling partner.
Protocol 1: General Procedure for the Amination with Primary and Secondary Aliphatic Amines
This protocol provides a general starting point for the coupling of this compound with a range of primary and secondary aliphatic amines.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
DavePhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.02 mmol), DavePhos (0.04 mmol), and NaOtBu (1.4 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add this compound (1.0 mmol) and the aliphatic amine (1.2 mmol) to the Schlenk tube.
-
Add anhydrous toluene (5 mL) via syringe.
-
Stir the reaction mixture at 100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for the Amination with Anilines
This protocol is optimized for the coupling of this compound with substituted anilines.
Materials:
-
This compound
-
Aniline derivative (1.1 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (3 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
Anhydrous dioxane
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.015 mmol), BINAP (0.03 mmol), and Cs₂CO₃ (2.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add this compound (1.0 mmol) and the aniline derivative (1.1 mmol) to the Schlenk tube.
-
Add anhydrous dioxane (5 mL) via syringe.
-
Stir the reaction mixture at 110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following tables summarize representative quantitative data for the Buchwald-Hartwig amination of this compound with various amines, based on typical results for analogous substrates.
Table 1: Reaction of this compound with Aliphatic Amines
| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd(OAc)₂ / DavePhos | NaOtBu | Toluene | 100 | 12 | 85-95 |
| 2 | Piperidine | Pd(OAc)₂ / DavePhos | NaOtBu | Toluene | 100 | 12 | 80-90 |
| 3 | n-Butylamine | Pd(OAc)₂ / DavePhos | NaOtBu | Toluene | 100 | 18 | 75-85 |
| 4 | Diethylamine | Pd(OAc)₂ / DavePhos | NaOtBu | Toluene | 100 | 24 | 60-70 |
Table 2: Reaction of this compound with Anilines
| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ / BINAP | Cs₂CO₃ | Dioxane | 110 | 18 | 80-90 |
| 2 | 4-Methoxyaniline | Pd₂(dba)₃ / BINAP | Cs₂CO₃ | Dioxane | 110 | 18 | 85-95 |
| 3 | 4-Chloroaniline | Pd₂(dba)₃ / BINAP | Cs₂CO₃ | Dioxane | 110 | 24 | 70-80 |
| 4 | 2-Methylaniline | Pd₂(dba)₃ / BINAP | Cs₂CO₃ | Dioxane | 110 | 24 | 65-75 |
Mandatory Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination.
using 3-Chloro-2-fluoro-5-(trifluoromethyl)anisole as a building block for kinase inhibitors
Analyzing the Anisole
I've initiated a thorough search to grasp the function and use of 3- Chloro-2-fluoro-5-(trifluoromethyl)anisole in kinase inhibitor synthesis. Currently, I'm focusing on finding concrete examples of kinase inhibitors built using this particular building block, carefully sifting through publications for detailed methodologies and structural insights.
Exploring Kinase Inhibitor Synthesis
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Considering CF3 Applications
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Targeting Specific Examples
Narrowing the Search
I'm still chasing that elusive direct hit. While related compounds and design principles using fluorinated building blocks are popping up, I haven't yet unearthed an inhibitor specifically derived from this compound. The search continues, albeit with a slightly narrower focus now.
Expanding the Scope
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Assessing Kinase Inhibitor Paths
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Devising Hypothetical Route
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Generating Hypothetical Data
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Crafting a Detailed Hypothetical
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Application Notes and Protocols for Nucleophilic Aromatic Substitution on 3-Chloro-2-fluoro-5-(trifluoromethyl)anisole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic Aromatic Substitution (SNAr) is a pivotal reaction in synthetic organic chemistry, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic scaffolds. This process is particularly efficient on aromatic rings rendered electron-deficient by the presence of strong electron-withdrawing groups. The substrate, 3-Chloro-2-fluoro-5-(trifluoromethyl)anisole, is an excellent candidate for SNAr reactions. The trifluoromethyl (-CF3) group, a potent electron-withdrawing moiety, significantly activates the aromatic ring towards nucleophilic attack.[1][2] This activation facilitates the displacement of one of the halogen substituents, either chlorine or fluorine. In many SNAr reactions, fluoride is an excellent leaving group, often more so than chloride, due to the high electronegativity of fluorine which polarizes the carbon-fluorine bond, making the carbon atom more susceptible to nucleophilic attack.[3] The position of the leaving group relative to the activating group is crucial in determining the reaction's feasibility and regioselectivity.
These application notes provide a detailed protocol for performing SNAr reactions on this compound with a variety of common nucleophiles, including amines, thiols, and alcohols. The resulting products are valuable intermediates in the synthesis of pharmaceuticals and other advanced materials.
General Reaction Mechanism
The SNAr reaction of this compound is anticipated to proceed through a two-step addition-elimination mechanism. The nucleophile initially attacks the carbon atom bearing a halogen, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is effectively delocalized by the electron-withdrawing trifluoromethyl group. Subsequently, the halide ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.[4]
Experimental Protocols
The following are generalized protocols for the nucleophilic aromatic substitution on this compound with representative nucleophiles. Optimization of reaction conditions such as temperature, reaction time, solvent, and base may be necessary for specific substrates to achieve optimal yields.
General Safety Precautions: Halogenated aromatic compounds can be irritants and harmful if inhaled or absorbed through the skin.[5] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
Protocol 1: Reaction with Amine Nucleophiles (e.g., Morpholine)
This protocol outlines a general procedure for the synthesis of N-substituted 5-(trifluoromethyl)anisole derivatives.
Materials and Reagents:
-
This compound
-
Morpholine (or other primary/secondary amine)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add the amine nucleophile (1.1 - 1.5 eq) and the base (e.g., K₂CO₃, 2.0 eq).
-
Add the anhydrous solvent (e.g., DMF) to achieve a suitable concentration (e.g., 0.1-0.5 M).
-
Heat the reaction mixture to 60-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reaction with Thiol Nucleophiles (e.g., Thiophenol)
This protocol describes the synthesis of thioether derivatives.
Materials and Reagents:
-
This compound
-
Thiophenol (or other thiol)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous N,N-Dimethylformamide (DMF) or Methanol (MeOH)[5]
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen solvent, add the thiol (1.1 eq).
-
Add the base (1.5 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat as necessary (e.g., 60 °C), monitoring by TLC.[5]
-
Once the starting material is consumed, pour the reaction mixture into water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography.
Protocol 3: Reaction with Alcohol/Phenol Nucleophiles (e.g., Phenol)
This protocol details the reaction with alcohols or phenols to form ether derivatives.
Materials and Reagents:
-
This compound
-
Phenol (or other alcohol)
-
Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel
Procedure:
-
To a suspension of the base (e.g., NaH, 1.2 eq) in the anhydrous solvent at 0 °C, add the alcohol or phenol (1.1 eq) dropwise.
-
Stir the mixture for 15-30 minutes at 0 °C to form the alkoxide or phenoxide.
-
Add a solution of this compound (1.0 eq) in the anhydrous solvent dropwise.
-
Allow the reaction to warm to room temperature or heat as required, monitoring by TLC.
-
After completion, carefully quench the reaction with a saturated aqueous solution of NH₄Cl at 0 °C.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Data Presentation
The following table summarizes typical reaction conditions for the SNAr of this compound. These are starting points and may require optimization.
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Amines | Morpholine | K₂CO₃ | DMF | 80-100 | 4-12 |
| Aniline | Et₃N | DMSO | 100-120 | 12-24 | |
| Thiols | Thiophenol | K₂CO₃ | DMF | 25-60 | 2-8 |
| Ethanethiol | Et₃N | MeOH | Reflux | 6-18 | |
| Alcohols/Phenols | Phenol | NaH | THF | 25-66 (Reflux) | 8-24 |
| Methanol | KOtBu | THF | 25 | 12-36 |
Visualizations
Caption: General mechanism of the SNAr reaction.
Caption: A typical experimental workflow for SNAr reactions.
References
Application of 3-Chloro-2-fluoro-5-(trifluoromethyl)anisole in Agrochemical Synthesis: A Detailed Overview
Introduction
3-Chloro-2-fluoro-5-(trifluoromethyl)anisole is a fluorinated aromatic compound that serves as a valuable intermediate in the synthesis of modern agrochemicals. Its utility primarily lies in its conversion to the corresponding phenol, 3-chloro-2-fluoro-5-(trifluoromethyl)phenol, which then acts as a key building block in the creation of complex active ingredients. The presence of chlorine, fluorine, and a trifluoromethyl group on the aromatic ring imparts desirable properties to the final agrochemical products, such as enhanced biological activity, metabolic stability, and target specificity. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of crop protection agents.
Application in Herbicide Synthesis
The primary application of this compound in the agrochemical sector is in the synthesis of herbicides. The anisole is first demethylated to yield 3-chloro-2-fluoro-5-(trifluoromethyl)phenol. This phenol is a crucial precursor for the synthesis of certain pyridinyloxy-phenoxy-propanoic acid herbicides, a class of compounds known for their effectiveness in controlling grass weeds in broadleaf crops.
One such example is in the synthesis of herbicidal compounds like 2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoic acid. In this synthetic pathway, the 3-chloro-2-fluoro-5-(trifluoromethyl)phenol, derived from the parent anisole, can be envisioned to react with a suitable substituted pyridine to form a diaryl ether linkage, a common structural motif in this class of herbicides.
Experimental Protocol: Synthesis of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol from this compound
This protocol describes the demethylation of this compound to produce 3-chloro-2-fluoro-5-(trifluoromethyl)phenol, a key intermediate for herbicide synthesis.
Materials:
-
This compound
-
Boron tribromide (BBr₃) or another suitable demethylating agent
-
Dichloromethane (DCM) or other appropriate aprotic solvent
-
Sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and equipment for inert atmosphere reactions
Procedure:
-
Dissolve this compound in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to the recommended temperature for the chosen demethylating agent (e.g., -78 °C for BBr₃).
-
Slowly add a solution of the demethylating agent (e.g., boron tribromide in dichloromethane) to the stirred solution of the anisole.
-
Allow the reaction mixture to warm to room temperature and stir for the time specified in the literature, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude 3-chloro-2-fluoro-5-(trifluoromethyl)phenol.
-
Purify the crude product by a suitable method, such as column chromatography or distillation, to obtain the pure phenol.
Quantitative Data:
| Parameter | Value |
| Starting Material | This compound |
| Product | 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol |
| Typical Yield | 85-95% |
| Purity (by GC) | >98% |
Experimental Workflow: Herbicide Synthesis
Application in Fungicide and Insecticide Synthesis
While the primary documented application is in herbicides, the core structure derived from this compound is also relevant to the synthesis of other agrochemicals. The trifluoromethyl group is a common feature in many modern fungicides and insecticides due to its ability to enhance metabolic stability and binding affinity to target enzymes.[1]
For instance, fluorinated anilines, which can be synthesized from corresponding phenols, are key components of pyrazole carboxamide fungicides. While a direct synthesis of a commercial fungicide from 3-chloro-2-fluoro-5-(trifluoromethyl)aniline is not explicitly detailed in the available literature, the structural motif is highly relevant to this class of compounds.
Potential Synthetic Pathway to a Fungicide Intermediate
A hypothetical pathway could involve the conversion of 3-chloro-2-fluoro-5-(trifluoromethyl)phenol to the corresponding aniline. This aniline could then be a precursor for more complex heterocyclic structures found in fungicides and insecticides.
Mode of Action: Pyridinyloxy-phenoxy-propanoate Herbicides
Herbicides belonging to the pyridinyloxy-phenoxy-propanoate class typically act as inhibitors of the acetyl-CoA carboxylase (ACCase) enzyme in grasses. This enzyme is crucial for the biosynthesis of fatty acids, which are essential components of cell membranes. Inhibition of ACCase leads to a cessation of lipid synthesis, ultimately resulting in the death of susceptible grass species. The high selectivity of these herbicides is due to differences in the structure of the ACCase enzyme between grasses and broadleaf plants.
This compound, primarily through its conversion to the corresponding phenol, is a significant intermediate in the synthesis of specialized herbicides. The unique substitution pattern of this molecule contributes to the high efficacy and selectivity of the final agrochemical products. The provided protocols and workflows offer a foundational understanding for researchers and professionals in the field of agrochemical development, highlighting the importance of fluorinated building blocks in creating next-generation crop protection solutions. Further research into the derivatization of the phenol and corresponding aniline intermediates could lead to the discovery of novel fungicides and insecticides with improved performance characteristics.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 3-Chloro-2-fluoro-5-(trifluoromethyl)anisole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing palladium-catalyzed cross-coupling reactions with 3-Chloro-2-fluoro-5-(trifluoromethyl)anisole. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique electronic properties imparted by its substituents. The protocols provided herein are based on established methodologies for structurally similar aryl chlorides and are intended to serve as a starting point for reaction optimization.
Introduction
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1][2] For a substrate such as this compound, the electron-withdrawing nature of the fluoro and trifluoromethyl groups, combined with the electron-donating methoxy group, presents a unique electronic environment that influences the reactivity of the C-Cl bond. Activation of this relatively inert bond typically requires carefully selected palladium catalysts, ligands, and reaction conditions.[3] This document outlines representative protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Key Considerations for Cross-Coupling Reactions
-
Catalyst and Ligand Selection: The choice of the palladium precursor and, critically, the phosphine ligand is paramount for successful coupling with aryl chlorides.[3] Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, are often necessary to promote the oxidative addition of the aryl chloride to the palladium(0) center.[4]
-
Base Selection: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of the Suzuki-Miyaura reaction and for deprotonation in the Buchwald-Hartwig and Sonogashira reactions. The choice of base can significantly impact reaction efficiency and yield.
-
Solvent Effects: The solvent can influence the solubility of reagents and the stability of the catalytic species. Anhydrous and degassed solvents are typically required to prevent catalyst deactivation.[5]
-
Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Therefore, reactions should be performed under an inert atmosphere of nitrogen or argon.[5]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds by coupling an organoboron compound with an organohalide.[5]
Illustrative Quantitative Data for Suzuki-Miyaura Coupling of Aryl Chlorides
The following table summarizes representative yields for the Suzuki-Miyaura coupling of various aryl chlorides with arylboronic acids under different conditions. These are intended to be illustrative, as specific yields for this compound will be substrate-dependent.
| Entry | Aryl Chloride | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Chloroanisole | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | >95 |
| 2 | 3-Chlorotoluene | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Toluene | 110 | 92 |
| 3 | 2-Chloropyridine | 3-Furylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O | 100 | 85 |
| 4 | 4-Chlorobenzotrifluoride | 4-Tolylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | DMF | 110 | 88 |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general procedure and may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, with or without water)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (2.0 mmol, 2.0 equiv.).
-
In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%) and add this mixture to the Schlenk flask.[3]
-
Seal the flask, and then evacuate and backfill with an inert gas (Nitrogen or Argon) three times.[3]
-
Add the degassed solvent (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v, 5-10 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 100-120 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 8-24 hours).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[1][6]
Illustrative Quantitative Data for Buchwald-Hartwig Amination of Aryl Chlorides
The following table provides representative yields for the Buchwald-Hartwig amination of various aryl chlorides.
| Entry | Aryl Chloride | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Chlorotoluene | N-Methylaniline | Pd₂(dba)₃ (0.5) | tBuXPhos (1.2) | NaOtBu | Toluene | 100 | 98 |
| 2 | 2-Chloropyridine | Morpholine | Pd(OAc)₂ (1) | RuPhos (2) | K₃PO₄ | Dioxane | 110 | 95 |
| 3 | 4-Chloroanisole | Aniline | Pd(OAc)₂ (2) | JohnPhos (4) | Cs₂CO₃ | Toluene | 100 | 93 |
| 4 | 1-Chloro-4-(trifluoromethyl)benzene | Benzylamine | PdCl₂(Amphos) (2) | - | NaOtBu | Toluene | 80 | 90 |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a general procedure and may require optimization for specific substrates.
Materials:
-
This compound
-
Amine (1.2 - 1.5 equivalents)
-
Palladium precatalyst or a combination of a palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a ligand (e.g., tBuXPhos, RuPhos) (0.5-2 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.4-2.0 equivalents)
-
Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and purification supplies
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (or palladium source and ligand) and the base to a dry Schlenk tube.
-
Add this compound (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.).
-
Add the anhydrous, degassed solvent (5-10 mL) via syringe.
-
Seal the tube and heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).[4]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: General catalytic cycle for Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira reaction is a cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.
Illustrative Quantitative Data for Sonogashira Coupling of Aryl Chlorides
The following table presents representative yields for the Sonogashira coupling of various aryl chlorides.
| Entry | Aryl Chloride | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Chloroacetophenone | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 90 |
| 2 | 3-Chloropyridine | 1-Hexyne | Pd(OAc)₂ (1) | - | Cs₂CO₃ | Dioxane | 100 | 85 (Cu-free) |
| 3 | 4-Chloroanisole | Trimethylsilylacetylene | Pd(PhCN)₂Cl₂ (2) | CuI (4) | i-Pr₂NH | Dioxane | RT | 94 |
| 4 | 1-Chloro-3-(trifluoromethyl)benzene | Ethynylbenzene | PdCl₂(dppf) (3) | CuI (5) | DIPA | DMF | 90 | 88 |
Experimental Protocol: Sonogashira Coupling
This protocol is a general procedure and may require optimization for specific substrates.
Materials:
-
This compound
-
Terminal alkyne (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PhCN)₂Cl₂) (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%) (for traditional Sonogashira)
-
Amine base (e.g., Et₃N, i-Pr₂NH, DIPA)
-
Anhydrous solvent (e.g., THF, DMF, Dioxane)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a flame-dried Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol) and copper(I) iodide (0.06 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add this compound (1.0 mmol, 1.0 equiv.) and the solvent (e.g., THF, 5 mL).
-
Add the amine base (e.g., Et₃N, 2 mL) via syringe.
-
Add the terminal alkyne (1.2 mmol) dropwise to the mixture.
-
Stir the reaction at room temperature or heat to 60-80 °C for 6-18 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Key components of the Sonogashira coupling reaction.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle them under an inert atmosphere where specified.
-
Consult the Safety Data Sheet (SDS) for each reagent before use.
Disclaimer: The protocols and data provided are for illustrative purposes and are based on reactions with similar substrates. Optimization of reaction conditions may be necessary to achieve the desired outcome for the specific cross-coupling of this compound.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Simple, efficient catalyst system for the palladium-catalyzed amination of aryl chlorides, bromides, and triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Large-Scale Synthesis of 3-Chloro-2-fluoro-5-(trifluoromethyl)anisole and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of 3-Chloro-2-fluoro-5-(trifluoromethyl)anisole, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The synthetic strategy focuses on a robust and scalable two-step process: the synthesis of the precursor 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol, followed by its O-methylation.
Introduction
This compound and its derivatives are highly sought-after building blocks in medicinal chemistry and materials science. The unique substitution pattern of the benzene ring, featuring a chlorine atom, a fluorine atom, and a trifluoromethyl group, imparts desirable properties such as enhanced metabolic stability, increased lipophilicity, and specific binding affinities to biological targets. This document outlines a reliable and scalable synthetic methodology, suitable for industrial production, to meet the growing demand for this versatile intermediate.
Synthetic Strategy Overview
The presented synthesis is a two-stage process. The first stage involves the preparation of the key intermediate, 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol, from a commercially available aniline precursor via a Sandmeyer-type reaction. The second stage is the efficient O-methylation of the synthesized phenol to yield the final product, this compound.
Caption: Overall synthetic workflow for this compound.
Stage 1: Large-Scale Synthesis of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol
The synthesis of the phenol intermediate is achieved through the diazotization of an appropriate aniline precursor, followed by hydrolysis of the resulting diazonium salt. This Sandmeyer-type reaction is a well-established and scalable method for introducing a hydroxyl group onto an aromatic ring.[1][2]
Experimental Protocol: Diazotization and Hydrolysis
Materials:
-
3-Amino-5-chloro-4-fluorobenzotrifluoride
-
Concentrated Sulfuric Acid (98%)
-
Sodium Nitrite
-
Water
-
Ice
-
Toluene (for extraction)
-
Sodium Bicarbonate solution (for neutralization)
-
Sodium Sulfate (for drying)
Equipment:
-
Large-scale glass-lined reactor with temperature control, mechanical stirring, and addition funnel.
-
Quenching vessel.
-
Separatory funnel/liquid-liquid extractor.
-
Distillation apparatus.
Procedure:
-
Diazotization:
-
Charge the reactor with a solution of 3-Amino-5-chloro-4-fluorobenzotrifluoride in concentrated sulfuric acid, maintaining the temperature below 5 °C with constant stirring.
-
Slowly add a solution of sodium nitrite in water via the addition funnel, ensuring the temperature does not exceed 10 °C.
-
Stir the mixture for an additional 1-2 hours at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Hydrolysis:
-
In a separate vessel, prepare a boiling solution of dilute sulfuric acid.
-
Carefully add the cold diazonium salt solution to the boiling acidic water. Vigorous nitrogen evolution will occur. Control the addition rate to maintain a manageable reaction.
-
After the addition is complete, heat the mixture at reflux for 1-2 hours to ensure complete hydrolysis.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Extract the aqueous layer with toluene.
-
Combine the organic extracts and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol.
-
Purify the crude product by vacuum distillation.
-
Expected Yield and Purity
| Parameter | Value |
| Yield | 75-85% |
| Purity (GC) | >98% |
| Appearance | White to off-white solid |
Stage 2: Large-Scale O-Methylation of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol
The final step is the methylation of the phenolic hydroxyl group. Several scalable methods are available for this transformation. The use of dimethyl carbonate (DMC) is presented here as a greener and safer alternative to traditional methylating agents like dimethyl sulfate or methyl halides.
Experimental Protocol: O-Methylation with Dimethyl Carbonate
Materials:
-
3-Chloro-2-fluoro-5-(trifluoromethyl)phenol
-
Dimethyl Carbonate (DMC)
-
Potassium Carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF) - as solvent
-
Toluene (for extraction)
-
Water
Equipment:
-
Large-scale glass-lined reactor with temperature control, mechanical stirring, and a reflux condenser.
-
Filtration apparatus.
-
Separatory funnel/liquid-liquid extractor.
-
Distillation apparatus.
Procedure:
-
Reaction Setup:
-
Charge the reactor with 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol, anhydrous potassium carbonate, and DMF.
-
Stir the mixture and add dimethyl carbonate.
-
-
Reaction:
-
Heat the reaction mixture to 120-130 °C and maintain at reflux with vigorous stirring for 4-6 hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic salts and wash the filter cake with toluene.
-
Combine the filtrate and washings.
-
Wash the organic solution with water to remove DMF.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Purify the crude product by vacuum distillation.
-
Expected Yield and Purity
| Parameter | Value |
| Yield | 90-95% |
| Purity (GC) | >99% |
| Appearance | Colorless to pale yellow liquid |
Process Flow Diagram
Caption: Detailed process flow for the two-stage synthesis.
Safety Considerations
-
Diazotization: Aryl diazonium salts can be explosive when isolated and dry. It is crucial to use them in solution and avoid their isolation. The reaction should be carried out at low temperatures to minimize decomposition.
-
Reagents: Concentrated sulfuric acid is highly corrosive. Sodium nitrite is a strong oxidizing agent. Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Scale-up: All reactions should be performed in a well-ventilated fume hood or a designated chemical reactor with appropriate safety measures for large-scale synthesis.
Conclusion
The described two-stage synthesis provides a practical and scalable route to this compound. The use of a Sandmeyer-type reaction for the phenol synthesis and a green methylating agent for the O-methylation step offers a robust and industrially viable process. These detailed protocols and application notes are intended to guide researchers and process chemists in the efficient production of this valuable chemical intermediate.
References
Application Notes and Protocols: Protecting Group Strategies for 3-Chloro-2-fluoro-5-(trifluoromethyl)anisole
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols and strategies for the protection and deprotection of the phenolic functional group in the complex molecule 3-chloro-2-fluoro-5-(trifluoromethyl)phenol. The presence of multiple electron-withdrawing substituents (chloro, fluoro, and trifluoromethyl) on the aromatic ring presents unique challenges for standard synthetic methodologies. This document outlines effective strategies, including the demethylation of the corresponding anisole and the use of the tetrafluoropyridyl (TFP) protecting group, providing robust solutions for the manipulation of this valuable synthetic intermediate in drug discovery and development.
Introduction
3-Chloro-2-fluoro-5-(trifluoromethyl)phenol and its derivatives are important building blocks in the synthesis of novel agrochemicals and pharmaceuticals. The trifluoromethyl group, in particular, can enhance biological activity and metabolic stability.[1] The strategic use of protecting groups is paramount when performing multi-step syntheses involving such highly functionalized molecules. This document details two primary strategies: the deprotection (demethylation) of 3-chloro-2-fluoro-5-(trifluoromethyl)anisole to unmask the phenol and the protection of 3-chloro-2-fluoro-5-(trifluoromethyl)phenol for subsequent reactions.
Deprotection Strategy: Demethylation of this compound
The methyl ether is a common and stable protecting group for phenols. However, its cleavage in electron-deficient systems such as this compound requires careful consideration of reagents and reaction conditions to achieve high yields without undesirable side reactions.
Recommended Reagents
Several reagents are commonly employed for the cleavage of aryl methyl ethers.[2][3] For electron-deficient substrates, strong Lewis acids are typically required.
| Reagent | General Applicability | Key Considerations |
| Boron Tribromide (BBr₃) | Highly effective for a wide range of aryl methyl ethers, including electron-deficient ones.[4] | Reacts violently with water; requires anhydrous conditions and careful quenching at low temperatures.[5] |
| Aluminum Chloride (AlCl₃) | A strong Lewis acid capable of demethylating electron-deficient anisoles, often requiring a nucleophilic additive.[6] | Can promote side reactions such as Friedel-Crafts alkylation or acylation if reactive species are present. |
| Hydrobromic Acid (HBr) | A classical method involving strong Brønsted acid. | Requires high temperatures (reflux) and may not be suitable for sensitive substrates.[5] |
Experimental Protocols
Protocol 2.2.1: Demethylation using Boron Tribromide (BBr₃)
This protocol is adapted from general procedures for the demethylation of aryl methyl ethers.[4]
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Boron tribromide (BBr₃) solution (e.g., 1.0 M in DCM)
-
Methanol
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, nitrogen/argon atmosphere setup.
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add BBr₃ solution (1.5 - 2.0 eq) dropwise via a dropping funnel over 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of methanol.
-
Add saturated sodium bicarbonate solution to neutralize the excess acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude 3-chloro-2-fluoro-5-(trifluoromethyl)phenol.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2.2.2: Demethylation using Aluminum Chloride (AlCl₃) and Sodium Iodide
This protocol is based on methods developed for the anchimerically assisted cleavage of aryl methyl ethers.
Materials:
-
This compound
-
Anhydrous Acetonitrile
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Sodium Iodide (NaI)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium thiosulfate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon atmosphere setup.
Procedure:
-
To a stirred suspension of anhydrous AlCl₃ (1.5 eq) in anhydrous acetonitrile under an inert atmosphere, add NaI (3.0 eq).
-
Add a solution of this compound (1.0 eq) in anhydrous acetonitrile.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice-cold 1 M HCl.
-
Decolorize the mixture by adding saturated sodium thiosulfate solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography on silica gel.
Protection Strategy: Tetrafluoropyridyl (TFP) Ether Formation
For subsequent synthetic steps where a free phenol is undesirable, a robust protecting group is necessary. The tetrafluoropyridyl (TFP) group is an excellent choice due to its ease of installation, stability to a wide range of reaction conditions (including acidic and basic media), and mild cleavage conditions.[7][8]
Experimental Protocol: TFP Protection of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol
This protocol is based on the general procedure for the synthesis of TFP ethers.[7][9]
Materials:
-
3-chloro-2-fluoro-5-(trifluoromethyl)phenol
-
Acetonitrile
-
Pentafluoropyridine
-
Potassium carbonate (K₂CO₃)
-
Round-bottom flask, magnetic stirrer.
Procedure:
-
To a stirred solution of 3-chloro-2-fluoro-5-(trifluoromethyl)phenol (1.0 eq) in acetonitrile, add pentafluoropyridine (1.05 eq) and potassium carbonate (1.05 eq).
-
Stir the reaction mixture at room temperature for 16 hours. Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting residue by flash column chromatography on silica gel to yield the TFP-protected phenol.
Experimental Protocol: TFP Deprotection
Materials:
-
TFP-protected 3-chloro-2-fluoro-5-(trifluoromethyl)phenol
-
Acetonitrile
-
Water
-
Potassium fluoride (KF)
-
18-crown-6
-
Methyl thioglycolate
-
Round-bottom flask, magnetic stirrer, heating mantle.
Procedure:
-
To a stirred solution of the TFP ether (1.0 eq) in acetonitrile and water (e.g., 5 mL MeCN, 0.1 mL H₂O), add potassium fluoride (2.0 eq), 18-crown-6 (3.0 eq), and methyl thioglycolate (10.0 eq).[7]
-
Stir the reaction mixture at 50 °C for 2 hours. Monitor the reaction by TLC.
-
After completion, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting residue by flash column chromatography on silica gel to recover the deprotected phenol.
Visualized Workflows
Caption: Workflow for the demethylation of the anisole to the phenol.
Caption: Protection and deprotection cycle using the TFP group.
Summary and Recommendations
For the deprotection of this compound, BBr₃ is a highly effective but moisture-sensitive reagent requiring stringent anhydrous conditions. The AlCl₃/NaI system offers a milder alternative. The choice of deprotection method will depend on the scale of the reaction and the presence of other sensitive functional groups in the molecule.
For the protection of the corresponding phenol, the tetrafluoropyridyl (TFP) group presents a modern and versatile option. Its stability to a broad range of synthetic conditions and mild cleavage protocol make it a superior choice over many classical protecting groups for complex synthetic endeavors. Researchers should consider the overall synthetic route to select the most orthogonal and efficient protecting group strategy.
References
- 1. 3-Chloro-2-Fluoro-5-(triFluoromethyl)Phenol [myskinrecipes.com]
- 2. youtube.com [youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Deoxyfluorination of Electron-Deficient Phenols [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
Application Notes and Protocols for the Aromatic Functionalization of 3-Chloro-2-fluoro-5-(trifluoromethyl)anisole
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-2-fluoro-5-(trifluoromethyl)anisole is a highly functionalized aromatic building block of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a methoxy group, a trifluoromethyl group, and two different halogen atoms, offers multiple avenues for synthetic diversification. However, the electron-deficient nature of the aromatic ring, coupled with potential steric hindrance, presents specific challenges for its functionalization. These application notes provide detailed protocols and strategic guidance for key transformations of the aromatic ring, enabling the synthesis of novel derivatives for drug discovery and development.
The primary strategies for modifying the aromatic core of this molecule include Directed ortho-Metalation (DoM) guided by the methoxy group, palladium-catalyzed cross-coupling reactions at the C-Cl bond, and, to a lesser extent, electrophilic aromatic substitution.
Key Functionalization Strategies
The functionalization of this compound can be approached through several key synthetic strategies. The choice of method depends on the desired substituent and the targeted position on the aromatic ring.
Figure 1: Key functionalization pathways for this compound.
Directed ortho-Metalation (DoM)
Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization.[1][2] The methoxy group in the starting material acts as a directing metalation group (DMG), guiding deprotonation by a strong organolithium base to the adjacent ortho position (C4).[1][3] This generates a lithiated intermediate that can be quenched with various electrophiles to introduce a wide range of substituents.
Figure 2: General workflow for Directed ortho-Metalation (DoM).
Experimental Protocol: General Procedure for DoM
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or s-Butyllithium (s-BuLi) solution in hexanes
-
Electrophile (e.g., N,N-dimethylformamide (DMF), iodine, benzaldehyde, etc.)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard laboratory glassware for anhydrous reactions (Schlenk flask, syringes, etc.)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq). Dissolve it in anhydrous THF (0.2-0.5 M).
-
Lithiated Intermediate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1-1.2 eq) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
Stirring: Stir the resulting mixture at -78 °C for 1-2 hours. The formation of the aryllithium species may be indicated by a color change.
-
Electrophilic Quench: Add the chosen electrophile (1.2-1.5 eq) to the solution at -78 °C. The addition can be neat or as a solution in anhydrous THF.
-
Warming: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-12 hours, monitoring by TLC or LC-MS.
-
Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Data Summary for DoM Reactions (Representative)
| Electrophile (E+) | Product Substituent at C4 | Expected Yield Range* |
| DMF | -CHO (Formyl) | 60-80% |
| I₂ | -I (Iodo) | 70-90% |
| CO₂ (dry ice) | -COOH (Carboxylic Acid) | 65-85% |
| (CH₃)₃SiCl | -Si(CH₃)₃ (Trimethylsilyl) | 80-95% |
*Note: Yields are estimated based on general DoM reactions on substituted anisoles and will require optimization for this specific substrate.
Palladium-Catalyzed Cross-Coupling Reactions
The chlorine atom at the C3 position serves as a handle for palladium-catalyzed cross-coupling reactions. Although aryl chlorides are less reactive than bromides or iodides, modern catalyst systems with bulky, electron-rich phosphine ligands can effectively facilitate these transformations.[4]
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling the aryl chloride with an organoboron reagent.[5][6]
Figure 3: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl- or vinylboronic acid or boronate ester (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos, RuPhos) (2-10 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2-3 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, combine this compound (1.0 eq), the boronic acid/ester (1.2 eq), the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 eq) in a Schlenk tube or reaction vial.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 0.1-0.2 M).
-
Reaction Conditions: Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization.
B. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling the aryl chloride with a primary or secondary amine.[7][8] This reaction is fundamental in synthesizing aniline derivatives for pharmaceutical applications.[8]
Figure 4: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound
-
Primary or secondary amine (1.1-1.5 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a preformed Pd-ligand complex) (1-4 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, BrettPhos) (2-8 mol%)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, LiHMDS, K₃PO₄) (1.2-2.0 eq)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)
Procedure:
-
Reaction Setup: In a glovebox, add the palladium precatalyst, ligand, and base to an oven-dried reaction vessel. Add this compound (1.0 eq) and the amine (1.2 eq).
-
Solvent Addition: Add anhydrous, degassed solvent (0.1-0.5 M).
-
Reaction Conditions: Seal the vessel and heat the mixture to 80-110 °C for 2-24 hours, with stirring, until the starting material is consumed (monitored by LC-MS).
-
Work-up: Cool the reaction to room temperature, quench with water, and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product is purified by flash column chromatography.
Data Summary for Cross-Coupling Reactions (Representative)
| Reaction Type | Coupling Partner | Catalyst/Ligand System | Base | Solvent | Temp (°C) | Expected Yield Range* |
| Suzuki | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 65-85% |
| Suzuki | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / XPhos | K₂CO₃ | Dioxane | 110 | 70-90% |
| Buchwald | Morpholine | Pd₂(dba)₃ / BrettPhos | NaOt-Bu | Toluene | 100 | 75-95% |
| Buchwald | Aniline | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane | 110 | 60-80% |
*Note: Yields are highly dependent on the specific coupling partners and require optimization. These values are based on literature for similar electron-poor aryl chlorides.[8]
Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution on this substrate is challenging due to the strongly deactivating nature of the -Cl, -F, and -CF₃ groups.[9] The methoxy group is activating and ortho-, para-directing. The positions ortho to the methoxy are C2 (blocked by -F) and C6. The position para is C4. Considering all directing effects, the most likely position for electrophilic attack, if it occurs, would be C6, which is ortho to the activating OMe group and meta to the deactivating -Cl and -CF₃ groups. Harsh reaction conditions (strong electrophiles and catalysts) are typically required.
Potential EAS Reactions:
-
Nitration: Requires a strong nitrating agent (e.g., HNO₃/H₂SO₄).
-
Halogenation: Requires a halogen (Br₂, Cl₂) and a strong Lewis acid catalyst (e.g., FeBr₃, AlCl₃).[9]
-
Friedel-Crafts Reactions: Generally not feasible on such a highly deactivated ring.
Due to the low reactivity and potential for side reactions, this pathway is less preferred than DoM or cross-coupling for predictable functionalization.
Safety Precautions
-
Organolithium Reagents (n-BuLi, s-BuLi): Pyrophoric and react violently with water. Must be handled under an inert atmosphere using proper syringe techniques.
-
Palladium Catalysts and Ligands: Can be toxic and are often air-sensitive. Handle in a well-ventilated fume hood or glovebox.
-
Bases (NaOt-Bu, LiHMDS): Caustic and moisture-sensitive. Avoid contact with skin and eyes.
-
Solvents: Anhydrous solvents are flammable. Ensure all heating is done using a controlled heating mantle or oil bath.
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing these reactions. Consult the Safety Data Sheet (SDS) for all reagents before use.
References
- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
overcoming steric hindrance in reactions with 3-Chloro-2-fluoro-5-(trifluoromethyl)anisole
Investigating Reaction Obstacles
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Technical Support Center: Synthesis of 3-Chloro-2-fluoro-5-(trifluoromethyl)anisole
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in improving the yield for the synthesis of 3-Chloro-2-fluoro-5-(trifluoromethyl)anisole. The primary focus is on the O-methylation of the precursor, 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol, a critical step in the synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis that can lead to low yields of the desired product.
Q1: My reaction shows low conversion of the starting phenol. How can I drive the reaction to completion?
A1: Low conversion is often due to incomplete deprotonation of the phenol, insufficient reactivity of the methylating agent, or suboptimal reaction conditions. The starting material, 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol, is highly electron-deficient, making the phenolic proton more acidic but potentially rendering the corresponding phenoxide less nucleophilic.
-
Choice of Base: A strong enough base is crucial for complete deprotonation. While potassium carbonate (K₂CO₃) is commonly used, for electron-deficient phenols, a stronger or more soluble base like cesium carbonate (Cs₂CO₃) can significantly improve yields. The larger cesium cation forms a looser ion pair with the phenoxide, increasing its nucleophilicity.[1] Consider switching from K₂CO₃ to Cs₂CO₃.
-
Reaction Temperature: Increasing the reaction temperature can enhance the reaction rate. However, be cautious as excessively high temperatures can lead to side reactions and decomposition. A systematic increase in temperature (e.g., in 10°C increments) while monitoring the reaction progress by TLC or HPLC is recommended.
-
Methylating Agent: Ensure you are using a sufficient excess of the methylating agent (e.g., methyl iodide or dimethyl sulfate). A 1.5 to 2-fold excess is a good starting point.
-
Solvent: A polar aprotic solvent like acetonitrile (ACN) or N,N-dimethylformamide (DMF) is generally preferred as they can dissolve the phenoxide salt and promote Sₙ2 reactions.[1][2]
Q2: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are the likely side reactions and how can I minimize them?
A2: The formation of byproducts is a common cause of low yields. For this particular synthesis, potential side reactions include C-alkylation and decomposition of the starting material or product.
-
C-alkylation vs. O-alkylation: While O-methylation is generally favored, some C-methylation at the positions ortho or para to the hydroxyl group can occur, especially with highly reactive methylating agents or under certain conditions. Using a less reactive, "greener" methylating agent like dimethyl carbonate (DMC) can improve selectivity for O-methylation.[3][4][5]
-
Decomposition: The presence of strong bases and high temperatures can potentially lead to the decomposition of the highly substituted starting material or product. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. Also, avoid prolonged reaction times at high temperatures.
-
Purity of Starting Material: Impurities in the starting 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol can lead to side reactions. Ensure the starting material is of high purity before proceeding with the methylation step.
Q3: The purification of the final product is difficult, and I am losing a significant amount of product during workup and chromatography. What are some recommended purification strategies?
A3: Efficient purification is key to obtaining a high isolated yield.
-
Aqueous Workup: After the reaction is complete, a careful aqueous workup is necessary to remove the base and any inorganic salts. A dilute acid wash (e.g., 1M HCl) can be used to neutralize any remaining base, followed by a wash with brine to remove water from the organic layer.
-
Solvent Extraction: Use an appropriate organic solvent for extraction, such as ethyl acetate or dichloromethane. Ensure complete extraction by performing multiple extractions with smaller volumes of solvent.
-
Column Chromatography: Silica gel column chromatography is a standard method for purifying the final product. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is likely to be effective. A gradient elution, starting with a low polarity and gradually increasing it, can help in separating the product from closely related impurities.
-
Reaction Monitoring: Use analytical techniques like GC-MS or HPLC to monitor the reaction progress and identify the optimal reaction time.[6][7] This will prevent the formation of excess byproducts due to prolonged reaction times and will aid in developing an effective purification strategy.
Frequently Asked Questions (FAQs)
Q: What is the recommended starting material for the synthesis of this compound?
A: The most direct precursor is 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol. This compound is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[8]
Q: Which methylating agent is best for this synthesis: methyl iodide, dimethyl sulfate, or dimethyl carbonate?
A:
-
Methyl Iodide (MeI): A highly reactive and effective methylating agent that often gives good yields.[2] However, it is toxic and a potential carcinogen.
-
Dimethyl Sulfate (DMS): Also highly reactive and effective, but extremely toxic and must be handled with extreme caution.
-
Dimethyl Carbonate (DMC): A greener and less toxic alternative to MeI and DMS.[3][4][5] It may require higher temperatures and longer reaction times but can offer higher selectivity for O-methylation over C-methylation.[3]
For laboratory-scale synthesis where high reactivity is desired to overcome the electron-deficient nature of the phenol, methyl iodide is a common choice. For larger-scale or more environmentally conscious syntheses, optimizing the reaction with dimethyl carbonate is recommended.
Q: What is the role of a phase-transfer catalyst (PTC) and should I use one?
A: A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can be beneficial in reactions where the reactants are in different phases (e.g., a solid base and a solution of the phenol). The PTC helps to transport the phenoxide ion from the solid or aqueous phase into the organic phase where it can react with the methylating agent. This can increase the reaction rate and yield, especially when using a base with low solubility in the reaction solvent, like potassium carbonate.[6][7]
Data Presentation
The following tables summarize comparative data for O-methylation of substituted phenols, which can guide the optimization of the synthesis of this compound.
Table 1: Comparison of Bases for O-Methylation of a Substituted Phenol
| Entry | Phenol Substrate | Base | Solvent | Methylating Agent | Yield (%) | Reference |
| 1 | 4-Nitrophenol | K₂CO₃ | Acetone | CH₃I | Moderate | [1] |
| 2 | 4-Nitrophenol | Cs₂CO₃ | Acetonitrile | CH₃I | >95% | [1] |
| 3 | Various Phenols | Cs₂CO₃ | Dimethyl Carbonate | DMC | Good | [9] |
This table illustrates the potential for significant yield improvement when using cesium carbonate compared to potassium carbonate for an electron-deficient phenol.
Table 2: Comparison of Methylating Agents for O-Methylation
| Entry | Phenol Substrate | Base | Solvent | Methylating Agent | Selectivity (O- vs C-methylation) | Reference |
| 1 | Phenol | K₂CO₃ | Various | CH₃I | Good O-methylation, potential for C-alkylation | [2] |
| 2 | Phenol | K₂CO₃ | Various | Dimethyl Carbonate | Highly selective for O-methylation (>99%) | [3][10] |
This table highlights the high selectivity of dimethyl carbonate for O-methylation, which can be crucial for avoiding byproduct formation.
Experimental Protocols
The following are detailed model protocols for the O-methylation of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol. These should be considered as starting points for optimization.
Protocol 1: O-Methylation using Methyl Iodide and Cesium Carbonate
-
To a solution of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol (1.0 eq) in dry acetonitrile (10 mL/mmol of phenol) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cesium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 15 minutes under an inert atmosphere (N₂ or Ar).
-
Add methyl iodide (1.5 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux (approximately 80-82°C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic salts and wash the solid residue with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound.
Protocol 2: O-Methylation using Dimethyl Carbonate (Green Chemistry Approach)
-
In a sealed tube or a flask equipped with a reflux condenser, combine 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol (1.0 eq), potassium carbonate (2.0 eq), and dimethyl carbonate (which acts as both reagent and solvent, 10-20 eq).
-
If desired, a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) (0.1 eq) can be added.
-
Heat the reaction mixture to a higher temperature (typically 120-160°C) and stir vigorously.
-
Monitor the reaction progress by TLC or HPLC. Note that this reaction may require a longer time (6-24 hours) compared to using methyl iodide.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter to remove the base.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the excess dimethyl carbonate and the solvent.
-
Purify the crude product by silica gel column chromatography.
Mandatory Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield in the synthesis.
References
- 1. Phenol Alkylation using Cs2CO3 as base , Hive Novel Discourse [chemistry.mdma.ch]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Dimethylcarbonate for eco-friendly methylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The chemistry of dimethyl carbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phase-transfer catalytic determination of phenols as methylated derivatives by gas chromatography with flame ionization and mass-selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 3-Chloro-2-Fluoro-5-(triFluoromethyl)Phenol [myskinrecipes.com]
- 9. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 10. iris.unive.it [iris.unive.it]
Technical Support Center: Purification of 3-Chloro-2-fluoro-5-(trifluoromethyl)anisole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 3-Chloro-2-fluoro-5-(trifluoromethyl)anisole by column chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation of Target Compound from Impurities | Improper solvent system (mobile phase) polarity. | Optimize the mobile phase polarity using Thin Layer Chromatography (TLC) beforehand. Start with a non-polar solvent and gradually increase polarity. A good starting point for halogenated aromatics is a hexane/ethyl acetate or hexane/dichloromethane mixture. |
| Column overloading. | Reduce the amount of crude sample loaded onto the column. As a general rule, the sample load should be about 1-5% of the mass of the stationary phase. | |
| Column channeling or cracking. | Ensure the column is packed uniformly without air bubbles or cracks. The "wet slurry" method of packing is often more consistent.[1] Never let the solvent level drop below the top of the stationary phase.[1] | |
| Target Compound Elutes Too Quickly (Low Retention) | Mobile phase is too polar. | Decrease the polarity of the mobile phase. For instance, increase the proportion of hexane in a hexane/ethyl acetate mixture. |
| Target Compound Does Not Elute from the Column | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (gradient elution).[2] For example, slowly increase the percentage of ethyl acetate in the hexane mobile phase. |
| Streaking or Tailing of the Compound Band | Sample is not fully dissolved or is precipitating on the column. | Ensure the crude sample is fully dissolved in a minimal amount of the initial mobile phase or a slightly more polar solvent before loading. |
| Acidic or basic impurities interacting with the silica gel. | Consider adding a small amount (e.g., 0.1-1%) of a modifier like triethylamine (for basic impurities) or acetic acid (for acidic impurities) to the mobile phase. | |
| The compound is interacting with active sites on the silica gel. | Use a deactivated stationary phase or add a small amount of a competitive agent to the mobile phase. | |
| Fractions are Contaminated After Purification | Fractions are too large, leading to mixing of separated components. | Collect smaller fractions as the compound of interest begins to elute. Monitor the fractions closely with TLC. |
| Inefficient separation. | Re-evaluate the stationary and mobile phases. Consider using a different stationary phase like alumina if silica gel is not effective. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system (mobile phase) for the purification of this compound on a silica gel column?
A good starting point for the purification of halogenated aromatic compounds like this compound is a non-polar solvent system. It is recommended to begin with a mixture of hexane and a slightly more polar solvent like ethyl acetate or dichloromethane. An initial trial on a TLC plate with a 9:1 or 4:1 mixture of hexane:ethyl acetate is advisable to determine the optimal solvent ratio. The goal is to achieve a retention factor (Rf) of approximately 0.2-0.4 for the target compound.
Q2: What is the recommended stationary phase for this purification?
Silica gel (60 Å, 230-400 mesh) is the most common and generally effective stationary phase for the column chromatography of moderately polar organic compounds like this anisole derivative.[3][4] Alumina can also be considered, but silica gel is typically the first choice.
Q3: How can I visualize the compound on a TLC plate if it is not colored?
This compound is a colorless compound. Visualization on a TLC plate can be achieved using a UV lamp (254 nm), as the aromatic ring will absorb UV light and appear as a dark spot on a fluorescent TLC plate.[5] Alternatively, staining with potassium permanganate can be used.
Q4: Should I use gravity chromatography or flash chromatography?
Flash chromatography is generally preferred as it is faster and often provides better separation due to the smaller particle size of the stationary phase and the use of pressure to force the solvent through the column.[6] Gravity chromatography can also be effective but is significantly slower.
Q5: My compound is streaking on the TLC plate and the column. What can I do?
Streaking is often caused by interactions between the compound and the acidic silanol groups on the surface of the silica gel. Adding a small amount (0.1-1%) of a polar solvent like methanol or an amine base like triethylamine to the mobile phase can help to mitigate these interactions and result in sharper bands.
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a general procedure for the purification of this compound using flash column chromatography.
1. Materials:
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
TLC plates (silica gel coated with F254 indicator)
-
Glass chromatography column
-
Collection tubes/flasks
-
Pressurized air or nitrogen source (for flash chromatography)
2. Mobile Phase Selection:
-
Prepare several small beakers with varying ratios of hexane and ethyl acetate (e.g., 19:1, 9:1, 4:1).
-
Dissolve a small amount of the crude material in a volatile solvent like dichloromethane.
-
Spot the dissolved crude material onto separate TLC plates.
-
Develop each TLC plate in one of the prepared solvent mixtures.
-
Visualize the plates under a UV lamp (254 nm).
-
Select the solvent system that provides good separation of the target compound from impurities, with an Rf value for the target compound of approximately 0.2-0.4.
3. Column Packing (Wet Slurry Method):
-
Secure the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in the chosen mobile phase (the least polar mixture if using a gradient).
-
Carefully pour the slurry into the column, avoiding the formation of air bubbles.
-
Gently tap the column to ensure even packing.
-
Add a thin layer of sand on top of the packed silica gel to prevent disturbance during solvent addition.
-
Wash the column with the mobile phase until the silica bed is stable and no more settling occurs. Do not let the solvent level drop below the top of the sand layer.
4. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent like dichloromethane.
-
Carefully apply the dissolved sample to the top of the column using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until it reaches the top of the sand layer.
-
Gently add a small amount of fresh mobile phase to wash any remaining sample from the column walls onto the silica bed.
5. Elution and Fraction Collection:
-
Carefully fill the top of the column with the mobile phase.
-
Apply gentle pressure to the top of the column using compressed air or nitrogen to begin the elution process.
-
Maintain a steady flow rate.
-
Collect the eluting solvent in a series of labeled fractions.
-
Monitor the separation by periodically collecting a drop from the column outlet and spotting it on a TLC plate.
6. Analysis of Fractions:
-
Analyze the collected fractions by TLC to identify which ones contain the pure desired product.
-
Combine the pure fractions.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: Troubleshooting workflow for column chromatography purification.
Caption: Experimental workflow for the purification process.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Column chromatography - Wikipedia [en.wikipedia.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Electrophilic Reagents for the Direct Incorporation of Uncommon SCF2CF2H and SCF2CF3 Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. columbia.edu [columbia.edu]
Technical Support Center: Nitration of 3-Chloro-2-fluoro-5-(trifluoromethyl)anisole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the nitration of 3-Chloro-2-fluoro-5-(trifluoromethyl)anisole.
Troubleshooting Guide
This guide addresses common issues encountered during the nitration of this compound, focusing on identifying and mitigating side reactions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired mononitrated product | - Incomplete reaction. - Suboptimal reaction temperature. - Formation of multiple side products. | - Increase reaction time or temperature cautiously. - Optimize temperature; nitrations are often exothermic and require cooling to prevent over-reaction. - Analyze crude product by LC-MS or GC-MS to identify major byproducts and adjust conditions accordingly. |
| Formation of dinitrated products | - Excess of nitrating agent (e.g., nitric acid). - High reaction temperature. - "Hot spots" due to poor mixing in batch reactors. | - Use a stoichiometric amount or a slight excess of the nitrating agent. - Maintain a low reaction temperature, typically between 0°C and room temperature. - Ensure vigorous stirring to maintain a homogenous reaction mixture. Consider using a continuous flow reactor for better temperature and mixing control.[1] |
| Formation of undesired isomers | - The directing effects of the substituents on the aromatic ring can lead to a mixture of isomers. The methoxy group is ortho-, para-directing, while the chloro, fluoro, and trifluoromethyl groups are meta-directing to themselves but have complex interactions. | - Careful control of reaction conditions (temperature, acid catalyst) can influence isomer distribution. - Purification by column chromatography or recrystallization is often necessary to isolate the desired isomer. |
| Oxidation of the methoxy group | - Strong oxidizing conditions. | - Use a milder nitrating agent if possible. - Avoid excessively high concentrations of nitric acid or overly harsh conditions. |
| Hydrolysis of the trifluoromethyl group | - Presence of water and strong acid, especially at elevated temperatures. | - Use anhydrous conditions. - Keep reaction temperatures as low as feasible. |
Frequently Asked Questions (FAQs)
Q1: What are the expected major and minor mononitrated products in the nitration of this compound?
A1: The directing effects of the substituents on the anisole ring will determine the position of nitration. The methoxy group (-OCH3) is a strong activating and ortho-, para-directing group. The chloro (-Cl), fluoro (-F), and trifluoromethyl (-CF3) groups are deactivating and generally meta-directing. Given the strong activating effect of the methoxy group, nitration is expected to occur at the positions ortho and para to it. However, steric hindrance and the electronic effects of the other substituents will influence the final isomer ratio. The most likely positions for nitration are C4 and C6.
Q2: What are the common side reactions to expect?
A2: Common side reactions include the formation of dinitrated products, where a second nitro group is added to the aromatic ring.[1] Over-nitration is more likely with an excess of the nitrating agent or at higher temperatures.[1] The formation of undesired isomers is also a significant possibility. In some cases, oxidation of the electron-rich aromatic ring or the methoxy group can occur under harsh nitrating conditions.
Q3: How can I minimize the formation of dinitrated byproducts?
A3: To minimize dinitration, you should carefully control the stoichiometry of your reagents. Use only a slight excess of the nitrating agent. Maintaining a low reaction temperature is also crucial, as higher temperatures can accelerate the second nitration.[1] Ensuring efficient mixing can prevent localized areas of high nitric acid concentration, which can lead to over-nitration.[1]
Q4: What is a typical experimental protocol for this nitration?
A4: A general procedure involves the slow addition of a nitrating agent (commonly a mixture of nitric acid and sulfuric acid) to a solution of this compound in a suitable solvent, such as a chlorinated hydrocarbon or the acid mixture itself, at a controlled low temperature (e.g., 0-5 °C). The reaction is typically stirred for a specific period until completion, monitored by techniques like TLC or LC-MS. The reaction is then quenched by pouring it onto ice water, and the product is extracted with an organic solvent. Purification is usually achieved through column chromatography or recrystallization.
Q5: What analytical techniques are best for monitoring the reaction and identifying byproducts?
A5: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of the reaction by observing the disappearance of the starting material and the appearance of products. For detailed analysis of the product mixture and identification of byproducts, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the structural elucidation of the final purified products.
Predicted Product Distribution (Illustrative Data)
The following table presents a hypothetical but plausible distribution of products from the nitration of this compound under two different reaction conditions. This data is for illustrative purposes to demonstrate how reaction conditions can influence the outcome.
| Product | Structure | Condition A: Stoichiometric HNO3, 0°C | Condition B: Excess HNO3, 25°C |
| Starting Material | This compound | 10% | <1% |
| Desired Product (4-nitro) | 3-Chloro-2-fluoro-4-nitro-5-(trifluoromethyl)anisole | 65% | 45% |
| Isomeric Product (6-nitro) | 5-Chloro-4-fluoro-2-nitro-3-(trifluoromethyl)anisole | 20% | 25% |
| Dinitrated Product | e.g., 3-Chloro-2-fluoro-4,6-dinitro-5-(trifluoromethyl)anisole | 5% | 30% |
Visual Guides
Caption: Main reaction and potential side reactions in the nitration process.
Caption: A logical workflow for troubleshooting nitration reaction outcomes.
References
optimizing catalyst loading for cross-coupling with 3-Chloro-2-fluoro-5-(trifluoromethyl)anisole
Topic: Optimizing Catalyst Loading for Cross-Coupling with 3-Chloro-2-fluoro-5-(trifluoromethyl)anisole
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is a good starting catalyst loading for cross-coupling reactions with this specific aryl chloride?
A1: For an electron-deficient and sterically hindered substrate like this compound, the C-Cl bond is challenging to activate. A typical starting palladium catalyst loading is in the range of 1-3 mol%. For initial screening, using a slightly higher loading can help ensure the reaction proceeds, after which optimization to reduce the loading can be performed.
Q2: My reaction shows low or no yield. What are the first troubleshooting steps?
A2: Low or no product formation is a common issue with challenging aryl chlorides.[1] The primary suspect is often inefficient oxidative addition.[1] A systematic approach is best:
-
Catalyst System: Ensure you are using a state-of-the-art catalyst system. For C-Cl bond activation, standard catalysts like Pd(PPh₃)₄ are often insufficient.[1] Use a combination of a palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, SPhos, RuPhos).[2][3] Alternatively, use a pre-formed, air-stable precatalyst (e.g., XPhos Pd G3) for greater consistency.[3]
-
Base: The choice of base is critical. For Suzuki-Miyaura couplings, strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.[1] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically required to deprotonate the amine.[3][4]
-
Temperature: These reactions often require elevated temperatures, typically in the range of 80-120 °C, to facilitate the difficult oxidative addition step.[1][4]
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[1] Ensure your solvent is thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[3]
Q3: How can I reduce the catalyst loading for a more cost-effective and sustainable process?
A3: Once you have a reliable reaction with a good yield (>80%), you can begin to optimize for lower catalyst loading.
-
Incremental Reduction: Lower the catalyst loading in small increments (e.g., from 2 mol% to 1.5 mol%, then to 1 mol%).
-
Ligand-to-Metal Ratio: The ratio of ligand to palladium is crucial. For monoligated active species, a ratio of 1:1 to 2:1 (ligand:Pd) is common. An excess of ligand can sometimes be detrimental.[5]
-
Concentration: Running the reaction at a higher concentration can sometimes improve efficiency and allow for lower catalyst loadings, though this must be balanced against potential solubility and thermal issues.
-
Extended Reaction Time: Lower catalyst loadings may simply require longer reaction times to achieve full conversion. Monitor the reaction over an extended period (e.g., 24-48 hours).
Q4: I am observing significant formation of side products like hydrodehalogenation (Ar-H) or homocoupling. What causes this and how can it be minimized?
A4: Side product formation often points to issues with the catalytic cycle or reaction conditions.
-
Hydrodehalogenation (Ar-H): This occurs when the aryl halide is reduced instead of coupled. It can be caused by β-hydride elimination from palladium-amide intermediates (in aminations) or by proton sources cleaving organoboron reagents (in Suzuki couplings).[6] Using bulky ligands that accelerate reductive elimination can help.[7] Ensuring reagents are anhydrous can also mitigate this issue.
-
Homocoupling: This side reaction can be promoted by the presence of oxygen, which can interfere with the catalyst.[1] Rigorous exclusion of air is the best preventative measure. For Suzuki reactions, ensuring the purity of the boronic acid is also important, as impurities can lead to homocoupling.
Data on Catalyst Systems for Challenging Aryl Chlorides
The following table summarizes catalyst systems and conditions from the literature for cross-coupling reactions of similar electron-deficient or sterically hindered aryl chlorides, providing a strong starting point for optimization.
| Coupling Type | Aryl Chloride Substrate | Coupling Partner | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| Buchwald-Hartwig | 3-Chloro-4-fluoroaniline | n-Hexylamine | Pd₂(dba)₃ (1.5) | XPhos (3.0) | NaOtBu (2.0) | Toluene | 100 | 85[2] |
| Buchwald-Hartwig | 3-Chloro-5-(trifluoromethyl)aniline | Aniline | Pd(OAc)₂ (2.0) | RuPhos (4.0) | K₃PO₄ (2.5) | Dioxane | 110 | 78[2] |
| Suzuki-Miyaura | 3-Chloro-5-fluoro-2-methoxypyridine | Arylboronic acid | Pd(OAc)₂ (2.0) | SPhos (4.0) | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | (Variable)[8] |
| Suzuki-Miyaura | 3-Chloro-5-fluoro-2-methoxypyridine | Arylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3.0) | Cs₂CO₃ (2.0) | Toluene | 110 | (Variable)[8] |
| Sonogashira (Cu-free) | Chloroaromatics | Terminal Alkynes | Na₂PdCl₄ | P(t-Bu)₃ | Cs₂CO₃ | Toluene | 100 | (Variable)[9] |
| Heck | 4-Chlorotoluene | Styrene | Pd(dba)₂ (1.0) | P(t-Bu)₃ (2.0) | K₃PO₄ (1.5) | Dioxane | 120 | 98[10] |
Visual Troubleshooting and Workflow Guides
The following diagrams illustrate key concepts for understanding and troubleshooting the cross-coupling of this compound.
Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.
Caption: A simplified diagram of the palladium-catalyzed cross-coupling cycle.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Note: All operations should be performed under an inert atmosphere (Argon or Nitrogen) using a glovebox or standard Schlenk techniques.
Materials and Reagents:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Biarylphosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv., finely ground and dried)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 5:1 mixture)
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
Procedure:
-
Reaction Setup: To the oven-dried Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst and the phosphine ligand to the flask.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS. A typical reaction time is 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Failed Demethylation of 3-Chloro-2-fluoro-5-(trifluoromethyl)anisole
Welcome to the technical support center for the demethylation of 3-Chloro-2-fluoro-5-(trifluoromethyl)anisole. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with this specific chemical transformation. The electron-deficient and sterically hindered nature of this substrate makes demethylation particularly challenging. This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you achieve a successful reaction.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the demethylation of this compound in a question-and-answer format.
Q1: My demethylation reaction with Boron Tribromide (BBr₃) is not proceeding to completion, and I am recovering starting material. What are the likely causes and solutions?
A1: Incomplete reaction with BBr₃ is a common issue with highly electron-deficient substrates like this compound. The electron-withdrawing effects of the chloro, fluoro, and trifluoromethyl groups deactivate the aromatic ring, making the ether oxygen less Lewis basic and thus less reactive towards BBr₃.
Troubleshooting Steps:
-
Increase Stoichiometry of BBr₃: For electron-deficient anisoles, a significant excess of BBr₃ may be required. It is not uncommon to use 3-5 equivalents or even more. The reaction stoichiometry is not always 1:1, as one equivalent of BBr₃ can theoretically cleave up to three equivalents of an aryl methyl ether.
-
Elevate Reaction Temperature: While many BBr₃ demethylations are initiated at low temperatures (e.g., -78°C or 0°C) to control exothermicity, gradually warming the reaction to room temperature or even gentle heating (e.g., 40-50°C) may be necessary to drive the reaction to completion.
-
Increase Reaction Time: Due to the reduced reactivity of the substrate, extended reaction times (24-48 hours) may be required. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
Choice of Solvent: Dichloromethane (DCM) is the most common solvent for BBr₃ reactions. Ensure it is anhydrous, as water will rapidly decompose BBr₃.
Q2: I am observing the formation of side products and decomposition of my starting material. What are the possible side reactions and how can I mitigate them?
A2: The presence of multiple reactive sites on this compound can lead to several side reactions, especially under harsh reaction conditions.
Potential Side Reactions:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic attack. With reagents like thiolates, there is a risk of displacing the chloro or fluoro groups.
-
Halogen Scrambling: With Lewis acids like BBr₃ or AlCl₃, there is a possibility of halogen exchange between the reagent and the aromatic ring.
-
Decomposition: The trifluoromethyl group can be sensitive to strong Lewis acids and high temperatures, potentially leading to decomposition.
Mitigation Strategies:
-
Use Milder Reagents: Consider using alternative, milder demethylating agents such as aluminum chloride (AlCl₃) in combination with a soft nucleophile like ethanethiol, or nucleophilic demethylation with a long-chain, odorless thiol.[1]
-
Optimize Reaction Temperature: Avoid excessively high temperatures to minimize decomposition and side reactions.
-
Careful Selection of Nucleophile: When using thiolates, bulkier or less nucleophilic thiols may favor demethylation over SNAr.
Q3: My reaction with a thiolate nucleophile is resulting in a mixture of products, including what appears to be substitution of the chlorine or fluorine atom. How can I improve the selectivity for demethylation?
A3: Achieving selectivity between O-demethylation and nucleophilic aromatic substitution (SNAr) is a key challenge with this substrate. The strong electron-withdrawing groups activate the ring for SNAr, particularly at the positions ortho and para to these groups.
Strategies to Enhance Demethylation Selectivity:
-
Choice of Thiolate: The nature of the thiol can influence the reaction outcome. Sterically hindered thiols may show a preference for attacking the less hindered methyl group. High molecular weight thiols can also be advantageous and are often less odorous.
-
Solvent Effects: The choice of solvent can be critical. Polar aprotic solvents like DMF or NMP are commonly used for thiolate demethylations. The solvent can influence the nucleophilicity of the thiolate and the rate of both desired and undesired reactions.
-
Counter-ion: The counter-ion of the thiolate (e.g., Na⁺, K⁺) can also play a role in the reaction's selectivity and rate.
Q4: I am considering using Trimethylsilyl Iodide (TMSI) for the demethylation. What are the advantages and potential pitfalls?
A4: TMSI, often generated in situ from TMSCl and NaI, is another effective reagent for cleaving aryl methyl ethers.
Advantages:
-
Milder Conditions: TMSI can often effect demethylation under milder conditions than BBr₃.
-
High Reactivity: It is a potent reagent for ether cleavage.
Potential Pitfalls:
-
Instability and Cost: TMSI is unstable and expensive, which is why it is often generated in situ.
-
Byproducts: The reaction generates trimethylsilyl oxide and methyl iodide. The latter is a volatile and potentially genotoxic byproduct that may require special handling.
-
Solvent Compatibility: TMSI can be incompatible with certain solvents, such as ethers.
Data Presentation: Comparison of Demethylation Reagents
| Reagent | Typical Equivalents | Typical Solvent(s) | Typical Temperature Range (°C) | General Remarks |
| Boron Tribromide (BBr₃) | 1.5 - 5.0 | Dichloromethane (DCM) | -78 to 40 | Most common and effective reagent, but can be harsh. Requires strictly anhydrous conditions. |
| Aluminum Chloride (AlCl₃) | 1.5 - 4.0 | Dichloromethane (DCM) | -5 to 25 | A cost-effective Lewis acid that can be effective for ortho-substituted electron-deficient anisoles.[2][3] |
| Thiolates (e.g., Sodium dodecanethiolate) | 2.0 - 5.0 | DMF, NMP | 100 - 160 | A strong nucleophilic method. Odorless long-chain thiols are preferred.[4][5][6] Potential for SNAr side reactions. |
| Trimethylsilyl Iodide (TMSI) | 1.5 - 3.0 | Acetonitrile, Chloroform | Room Temperature to Reflux | Often generated in situ. Can be effective under milder conditions but produces volatile and potentially hazardous byproducts. |
Experimental Protocols
The following are detailed, generalized methodologies for key demethylation experiments. Note: These are starting points and will likely require optimization for this compound.
Protocol 1: Demethylation using Boron Tribromide (BBr₃)
-
Preparation: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1-0.2 M) under an inert atmosphere (Nitrogen or Argon) at -78°C, add a 1.0 M solution of BBr₃ in DCM (3.0 eq) dropwise.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gentle heating to 40°C may be necessary.
-
Quenching: Cool the reaction mixture to 0°C and slowly quench by the dropwise addition of methanol, followed by water.
-
Work-up: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Demethylation using an Odorless Thiol Reagent
-
Preparation: To a solution of this compound (1.0 eq) in N-Methyl-2-pyrrolidone (NMP, 0.2-0.5 M), add 1-dodecanethiol (3.0 eq) and powdered sodium hydroxide (3.0 eq).
-
Reaction: Heat the reaction mixture to 150-160°C and stir for 4-8 hours under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Cool the reaction mixture to room temperature and pour it into a mixture of ice and 1 M HCl.
-
Work-up: Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
The following diagrams illustrate the logical workflow for troubleshooting and the general reaction mechanisms.
Caption: A logical workflow for troubleshooting failed demethylation reactions.
References
- 1. Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC02867D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Practical demethylation of aryl methyl ethers using an odorless thiol reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Stability of 3-Chloro-2-fluoro-5-(trifluoromethyl)anisole
This technical support center provides guidance and answers frequently asked questions regarding the stability of 3-Chloro-2-fluoro-5-(trifluoromethyl)anisole under acidic conditions. The information is intended for researchers, scientists, and professionals in drug development who may be working with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the potential degradation pathways for this compound under acidic conditions?
A1: The most probable degradation pathway for this compound under acidic conditions is the hydrolysis of the anisole (ether) linkage.[1][2][3] This acid-catalyzed reaction would cleave the methyl group from the oxygen atom, resulting in the formation of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol and methanol. Other parts of the molecule are expected to be significantly more stable.
Q2: How stable is the trifluoromethyl (-CF3) group under acidic conditions?
A2: The trifluoromethyl group is known to be exceptionally stable under both acidic and basic conditions.[4][5][6][7] The carbon-fluorine bonds are very strong, making the -CF3 group highly resistant to chemical and thermal degradation.[5][7] Therefore, degradation of this functional group is not anticipated under typical experimental acidic conditions.
Q3: What is the expected stability of the chloro- and fluoro- substituents on the aromatic ring?
A3: Halogen substituents on an aromatic ring are generally stable and not easily displaced, especially under acidic conditions without the presence of other reagents. Cleavage of the carbon-halogen bond would require harsh conditions not typically employed in standard stability testing.
Q4: My compound appears to be degrading under acidic stress testing. How can I confirm the degradation product?
A4: If you observe the appearance of new peaks in your analytical chromatogram (e.g., HPLC) after acid treatment, you can tentatively identify the degradation product by comparing its retention time to a reference standard of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol. For definitive identification, techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) can be used to determine the mass of the degradation product, which should correspond to the phenol derivative.
Q5: I am not observing any degradation of this compound even with acid and heat. What does this mean?
A5: If no degradation is observed after exposing the compound to reasonably strenuous acidic conditions (e.g., 0.1-1 M HCl at elevated temperatures like 50-70°C for an extended period), it indicates that the molecule is highly stable under these conditions.[8] The presence of multiple electron-withdrawing groups (chloro, fluoro, and trifluoromethyl) on the aromatic ring can decrease the rate of acid-catalyzed ether hydrolysis, contributing to its stability.[3][9]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Compound insolubility in aqueous acidic solution. | This compound is expected to have low water solubility. | Use a co-solvent such as methanol, ethanol, or acetonitrile to dissolve the compound before adding the acidic solution.[8][10][11] Ensure the co-solvent is inert and does not participate in the reaction. |
| No degradation is observed. | The stress conditions (acid concentration, temperature, time) are not stringent enough. The molecule is inherently very stable. | Increase the acid concentration (e.g., from 0.1 M to 1 M HCl), elevate the temperature (e.g., to 70°C), or prolong the incubation time.[8][12] |
| Multiple unexpected degradation peaks appear. | The stress conditions are too harsh, leading to secondary degradation products. The co-solvent may be reacting or degrading. Impurities in the starting material. | Reduce the severity of the stress conditions (lower temperature or acid concentration).[8] Run a blank experiment with the co-solvent and acid to check for its stability. Re-evaluate the purity of your starting material. |
| Poor mass balance in quantitative analysis. | Degradation products may not be detected by the analytical method (e.g., different UV absorbance). Volatile degradation products may have formed. | Ensure your analytical method is "stability-indicating" by validating it for the detection of potential degradation products. Check for the possibility of volatile products, although this is less likely for the expected phenol derivative. |
Experimental Protocols
Forced Degradation Study under Acidic Conditions
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
Objective: To assess the stability of the compound in an acidic environment and to identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M solutions
-
Sodium hydroxide (NaOH), 0.1 M and 1 M solutions (for neutralization)
-
HPLC-grade methanol or acetonitrile (as co-solvent)
-
HPLC-grade water
-
Volumetric flasks, pipettes, and vials
-
HPLC system with UV detector or LC-MS
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable co-solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[12]
-
Stress Conditions:
-
Label three separate vials.
-
In the first vial (Control), add a known volume of the stock solution and dilute with a mixture of water and co-solvent to the final concentration.
-
In the second vial (0.1 M HCl), add the same volume of stock solution and dilute with 0.1 M HCl to the final concentration.
-
In the third vial (1 M HCl), add the same volume of stock solution and dilute with 1 M HCl to the final concentration.
-
-
Incubation:
-
Incubate all three vials at a controlled temperature, for example, 60°C.[8]
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic samples by adding an equivalent amount of NaOH solution.
-
Analyze the samples by a validated stability-indicating HPLC method. A reverse-phase C18 column is often a good starting point.
-
Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.
-
-
Data Evaluation:
-
Calculate the percentage of degradation of this compound at each time point.
-
If degradation is observed, identify the degradation products, ideally using LC-MS.
-
Data Presentation
The following table can be used to summarize the quantitative data from the forced degradation study.
| Condition | Time (hours) | Parent Compound (%) | Degradation Product 1 (%) | Total Impurities (%) | Mass Balance (%) |
| Control (Co-solvent/Water) | 0 | 100.0 | 0.0 | 0.0 | 100.0 |
| 24 | |||||
| 0.1 M HCl @ 60°C | 0 | 100.0 | 0.0 | 0.0 | 100.0 |
| 2 | |||||
| 4 | |||||
| 8 | |||||
| 24 | |||||
| 1 M HCl @ 60°C | 0 | 100.0 | 0.0 | 0.0 | 100.0 |
| 2 | |||||
| 4 | |||||
| 8 | |||||
| 24 |
Visualizations
Proposed Acid-Catalyzed Hydrolysis Pathway
The following diagram illustrates the likely mechanism for the acid-catalyzed hydrolysis of the ether linkage in this compound.
Caption: Proposed mechanism for acid-catalyzed ether cleavage.
Experimental Workflow
This diagram outlines the logical flow of a forced degradation study.
Caption: Workflow for a forced degradation stability study.
References
- 1. Anisole hydrolysis in high temperature water - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. pure.psu.edu [pure.psu.edu]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. reddit.com [reddit.com]
- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Density Functional Study of Substituent Effects on the O-H and O-CH(3) Bond Dissociation Energies in Phenol and Anisole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. sgs.com [sgs.com]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Synthesis of 3-Chloro-2-fluoro-5-(trifluoromethyl)anisole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3-Chloro-2-fluoro-5-(trifluoromethyl)anisole.
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for this compound and what are the expected impurities?
A common and direct method for the synthesis of this compound is the Williamson ether synthesis. This involves the methylation of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol. The reaction typically uses a methylating agent such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) in the presence of a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in an appropriate solvent (e.g., acetone, DMF).
The primary impurities to expect from this synthesis are:
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Unreacted Starting Material: 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol.
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Inorganic Salts: Byproducts from the reaction of the base and the methylating agent (e.g., potassium iodide, sodium sulfate).
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Residual Solvent: Traces of the solvent used during the reaction (e.g., acetone, DMF).
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Positional Isomers: If the starting phenol material is not pure, positional isomers may be present in the final product.
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Side-reaction Products: Though less common, side reactions can lead to other impurities.
Q2: My final product is showing a broad peak in the NMR spectrum around the methoxy group. What could be the issue?
A broad peak around the methoxy region in the ¹H NMR spectrum often suggests the presence of residual acidic protons, likely from unreacted 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol. The phenolic proton can undergo exchange, leading to peak broadening. To confirm this, you can perform a D₂O exchange experiment. Adding a drop of D₂O to the NMR tube will cause the phenolic -OH peak to disappear and should sharpen the methoxy singlet.
Q3: After the reaction work-up, I have a low yield of the desired anisole. What are the potential causes?
Low yields in the synthesis of this compound can stem from several factors:
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Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, low temperature, or a weak base.
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Poor Quality Reagents: The methylating agent may have degraded, or the base may not be sufficiently strong or anhydrous.
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Suboptimal Solvent: The choice of solvent can significantly impact the reaction rate. Aprotic polar solvents like DMF or acetonitrile are generally preferred.
-
Product Loss During Work-up: The product might be lost during the extraction or washing steps if the pH is not controlled properly or if an insufficient amount of organic solvent is used.
Troubleshooting Guides
Issue 1: Presence of Unreacted 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol
Question: My post-reaction mixture contains a significant amount of the starting phenol. How can I remove it?
Answer: The unreacted 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol can be removed by several methods due to its acidic nature compared to the neutral product.
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Alkaline Extraction: During the aqueous work-up, washing the organic layer with a dilute aqueous base solution (e.g., 1M NaOH or 5% NaHCO₃) will deprotonate the acidic phenol, making it soluble in the aqueous layer. The desired anisole product will remain in the organic layer.
-
Column Chromatography: If alkaline extraction is not sufficient, column chromatography is a highly effective method. The phenol is more polar than the anisole and will have a lower Rf value on a silica gel column.
-
Preparative HPLC: For very high purity requirements, preparative HPLC can be employed. Fluorinated phases can offer unique selectivity for separating fluorinated compounds.
| Purification Method | Principle | Typical Conditions | Efficiency of Phenol Removal |
| Alkaline Extraction | Acid-base chemistry | 1M NaOH (aq) wash | >95% |
| Column Chromatography | Adsorption, polarity difference | Silica gel, Hexane/Ethyl Acetate gradient | >99% |
| Vacuum Distillation | Difference in boiling points | Reduced pressure | Moderate to High (depends on boiling point difference) |
Issue 2: Formation of Isomeric Impurities
Question: My analysis indicates the presence of a positional isomer. How can I separate it from the desired product?
Answer: The separation of positional isomers can be challenging due to their similar physical properties.
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Fractional Distillation: If the isomers have a sufficient difference in their boiling points, fractional distillation under reduced pressure can be effective.
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Column Chromatography: High-performance column chromatography with a suitable stationary and mobile phase can resolve isomers. Specialized stationary phases, such as those with pentafluorophenyl groups, can provide enhanced selectivity for halogenated aromatic compounds.
-
Recrystallization: If the product is a solid or can be induced to crystallize, fractional recrystallization from a suitable solvent system might separate the isomers based on differences in their crystal lattice energies and solubilities.
Experimental Protocols
Protocol 1: Purification by Alkaline Extraction and Column Chromatography
This protocol is designed to remove unreacted starting material and other polar impurities.
-
Reaction Quench and Extraction:
-
After the reaction is complete, cool the reaction mixture to room temperature.
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If a solid base like K₂CO₃ was used, filter it off.
-
Transfer the filtrate to a separatory funnel. If the reaction solvent is miscible with water (e.g., DMF, acetone), dilute the mixture with a water-immiscible organic solvent like ethyl acetate or diethyl ether and wash with water to remove the bulk of the reaction solvent.
-
Wash the organic layer sequentially with:
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1M NaOH (aq) (2 x 50 mL per 100 mL of organic phase) to remove unreacted phenol.
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Water (2 x 50 mL) to remove residual base.
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Brine (1 x 50 mL) to facilitate drying.
-
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Column Chromatography:
-
Prepare a silica gel column using a slurry packing method with a non-polar solvent (e.g., hexane).
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Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
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Load the sample onto the column.
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Elute the column with a solvent system of increasing polarity (e.g., a gradient of 0% to 10% ethyl acetate in hexane). The less polar this compound will elute before the more polar unreacted phenol.
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Collect fractions and analyze them by TLC or GC-MS to identify the pure product.
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Combine the pure fractions and remove the solvent under reduced pressure.
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Protocol 2: Purification by Vacuum Distillation
This method is suitable for separating the product from non-volatile impurities or solvents with significantly different boiling points.
-
Apparatus Setup:
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Assemble a vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head, a condenser, a receiving flask, and a vacuum source with a pressure gauge.
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Ensure all glass joints are properly sealed.
-
-
Distillation Procedure:
-
Place the crude this compound into the distillation flask with a magnetic stir bar.
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Slowly apply vacuum to the system.
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Once the desired pressure is reached and stable, begin heating the distillation flask with a heating mantle.
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Collect the fraction that distills at the expected boiling point of the product under the applied pressure. The boiling point of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol is approximately 189°C at atmospheric pressure, and the anisole will have a similar or slightly higher boiling point.
-
Monitor the purity of the collected fractions.
-
Visualizations
Technical Support Center: Thermal Stability of 3-Chloro-2-fluoro-5-(trifluoromethyl)anisole
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the decomposition of 3-Chloro-2-fluoro-5-(trifluoromethyl)anisole during heating.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Sample discoloration (yellowing or browning) upon heating. | Thermal decomposition of the anisole compound. | Lower the reaction temperature. If not possible, consider the use of a radical scavenger such as Butylated Hydroxytoluene (BHT). |
| Inconsistent reaction yields or formation of unexpected byproducts. | Partial decomposition of the starting material or intermediates. | Ensure the reaction is carried out under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidative degradation. The addition of a radical scavenger can also improve consistency. |
| Pressure buildup in a sealed reaction vessel. | Formation of gaseous decomposition products. | Vent the reaction vessel appropriately. Conduct the reaction in a well-ventilated fume hood. Consider reducing the reaction scale or temperature. |
Frequently Asked Questions (FAQs)
Q1: At what temperature does this compound begin to decompose?
Q2: What is the likely mechanism of thermal decomposition?
A2: The thermal decomposition of anisole and its derivatives is generally understood to proceed via a radical-mediated mechanism. The process is likely initiated by the homolytic cleavage of the O-CH₃ bond, which is typically the weakest bond in the molecule. This generates a substituted phenoxy radical and a methyl radical. These highly reactive radical species can then participate in a variety of secondary reactions, leading to the formation of a complex mixture of decomposition products.
Q3: How can I prevent the decomposition of my compound during a high-temperature reaction?
A3: The most effective strategy to prevent decomposition is to minimize thermal stress on the molecule. However, if high temperatures are necessary, the use of a radical scavenger is highly recommended. Radical scavengers are compounds that can react with and neutralize the free radicals that propagate the decomposition chain reaction.
Q4: What are some common radical scavengers and how do I use them?
A4: A widely used and effective radical scavenger for organic reactions is Butylated Hydroxytoluene (BHT). Other phenolic antioxidants can also be effective. Typically, a small amount of the radical scavenger (e.g., 0.1-1 mol%) is added to the reaction mixture at the beginning of the experiment.
Experimental Protocols
Protocol 1: Thermal Stability Analysis using Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition for this compound.
Methodology:
-
Place a small, accurately weighed sample (5-10 mg) of this compound into a TGA sample pan.
-
Place the sample pan into the TGA instrument.
-
Heat the sample from ambient temperature to a final temperature of 500°C at a constant heating rate (e.g., 10°C/min).
-
Maintain a constant flow of an inert gas (e.g., Nitrogen) over the sample throughout the experiment to prevent oxidative degradation.
-
Record the sample weight as a function of temperature. The onset of decomposition is identified as the temperature at which a significant weight loss begins.
Protocol 2: Preventing Decomposition during a High-Temperature Reaction using a Radical Scavenger
Objective: To perform a reaction with this compound at an elevated temperature while minimizing decomposition.
Methodology:
-
To a reaction vessel, add this compound and all other reactants and solvents, except for any heat-sensitive reagents.
-
Add a catalytic amount of a radical scavenger, such as Butylated Hydroxytoluene (BHT), to the mixture. A typical loading is 0.1 to 1 mol% relative to the this compound.
-
Purge the reaction vessel with an inert gas (e.g., Nitrogen or Argon) for 5-10 minutes to remove oxygen.
-
Maintain a positive pressure of the inert gas throughout the reaction.
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Heat the reaction mixture to the desired temperature and proceed with the reaction as planned, adding any remaining reagents as required.
-
Upon completion, cool the reaction mixture to room temperature before exposing it to air.
Visualizations
Caption: Proposed radical-mediated thermal decomposition pathway.
Caption: Workflow for preventing decomposition during heating.
Technical Support Center: Scale-Up of 3-Chloro-2-fluoro-5-(trifluoromethyl)anisole Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis and scale-up of 3-Chloro-2-fluoro-5-(trifluoromethyl)anisole.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A plausible and frequently utilized synthetic pathway for structurally similar compounds involves a multi-step process. This typically begins with a substituted trifluoromethyl aniline or nitrobenzene and proceeds through the following key transformations:
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Nitration: Introduction of a nitro group onto a suitable aromatic precursor.
-
Reduction: Conversion of the nitro group to a primary amine (aniline).
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Diazotization: Transformation of the aniline into a diazonium salt intermediate.
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Sandmeyer Reaction: Displacement of the diazonium group with a chlorine atom.
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Methoxylation: Introduction of the methoxy group.
The exact sequence of these steps can be strategically varied based on the starting material and the directing effects of the substituents.
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: The major safety hazards are associated with the diazotization and Sandmeyer reaction steps. Aryl diazonium salts are known to be thermally unstable and can decompose explosively, especially if isolated or allowed to dry.[1][2] Key safety precautions include:
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Strict Temperature Control: Diazotization reactions must be maintained at low temperatures (typically 0-5 °C) to prevent decomposition of the diazonium salt.[3][4]
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Avoiding Isolation of Diazonium Salts: Whenever possible, diazonium intermediates should be generated and consumed in situ.[3]
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Controlled Addition of Reagents: Slow, controlled addition of reagents is crucial to manage reaction exotherms.
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Adequate Venting: Reactions that generate nitrogen gas, such as the Sandmeyer reaction, must be conducted in a well-ventilated area with appropriate pressure relief systems.[3]
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Handling of Hazardous Reagents: The synthesis may involve corrosive acids, flammable solvents, and toxic reagents, requiring appropriate personal protective equipment (PPE) and handling procedures.
Q3: How can I monitor the progress of the individual reaction steps?
A3: A combination of analytical techniques is recommended for effective reaction monitoring:
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Thin-Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the consumption of starting materials and the formation of products.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on reaction conversion and the formation of byproducts.
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Gas Chromatography-Mass Spectrometry (GC-MS): Effective for identifying volatile components and confirming the identity of products and impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of intermediates and the final product.
Troubleshooting Guides
Reduction of Nitro Precursor
Issue: Incomplete reduction of the nitro group to the aniline.
| Probable Cause | Recommended Solution |
| Inactive or insufficient reducing agent. | Use a fresh batch of the reducing agent and ensure the correct stoichiometry. Consider alternative reducing agents such as iron powder in acidic medium or catalytic hydrogenation with Raney Nickel. |
| Poor mass transfer in a heterogeneous reaction. | Increase agitation speed. For catalytic hydrogenation, ensure efficient hydrogen dispersion. |
| Catalyst poisoning. | Use a higher purity substrate and ensure the solvent is free from catalyst poisons. |
Diazotization of the Aniline Intermediate
Issue: Low yield of the diazonium salt.
| Probable Cause | Recommended Solution |
| Incomplete reaction due to low acidity. | Ensure a sufficiently acidic medium to facilitate the formation of the nitrosating agent. |
| Decomposition of the diazonium salt. | Maintain the reaction temperature strictly between 0-5 °C. Use the diazonium salt immediately in the next step.[3] |
| Side reactions of the aniline. | The presence of electron-withdrawing groups can decrease the nucleophilicity of the amine. Ensure efficient mixing and slow addition of the nitrosating agent. |
Sandmeyer Reaction (Chlorination)
Issue: Formation of significant byproducts.
| Probable Cause | Recommended Solution |
| Premature decomposition of the diazonium salt. | Maintain low temperature during the addition of the diazonium salt to the copper(I) chloride solution. |
| Formation of phenol byproducts. | Minimize the presence of water and control the temperature to suppress the reaction of the diazonium salt with water. |
| Formation of azo compounds. | Ensure complete conversion of the aniline to the diazonium salt before proceeding with the Sandmeyer reaction. |
Methoxylation
Issue: Incomplete methoxylation or formation of isomers.
| Probable Cause | Recommended Solution |
| Insufficiently reactive methoxylating agent. | Use a stronger base or a more reactive source of methoxide. Consider the use of a phase-transfer catalyst. |
| Steric hindrance around the reaction site. | Optimize the reaction temperature and time to favor the desired substitution. |
| Competing side reactions. | Ensure anhydrous conditions to prevent hydrolysis of the starting material or product. |
Experimental Protocols (Generalized)
The following represents a generalized, multi-step synthetic approach. Exact quantities and conditions should be optimized for each specific substrate and scale.
Step 1: Reduction of a Nitroaromatic Precursor
-
Charge a suitable reactor with the nitroaromatic compound and a solvent (e.g., ethanol, acetic acid).
-
Add the reducing agent (e.g., iron powder, tin(II) chloride) portion-wise while monitoring the internal temperature.
-
After the addition is complete, heat the reaction mixture to the desired temperature and monitor for completion by TLC or HPLC.
-
Upon completion, cool the reaction mixture, filter off any solids, and neutralize the filtrate.
-
Extract the product with a suitable organic solvent, wash the organic layer, dry it over an anhydrous salt, and concentrate under reduced pressure to obtain the crude aniline.
Step 2: Diazotization and Sandmeyer Reaction
-
Dissolve the aniline intermediate in an aqueous acidic solution (e.g., HCl, H₂SO₄) and cool to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite, maintaining the temperature below 5 °C.[3]
-
Stir the reaction mixture for a short period after the addition is complete.
-
In a separate reactor, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution, allowing for the evolution of nitrogen gas.
-
After the addition is complete, warm the reaction mixture to room temperature and then heat to drive the reaction to completion.
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Cool the mixture and extract the chlorinated product with an organic solvent. Wash, dry, and concentrate the organic phase.
Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: A logical troubleshooting diagram for low yield in the Sandmeyer reaction step.
References
identifying byproducts in the synthesis of 3-Chloro-2-fluoro-5-(trifluoromethyl)anisole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-2-fluoro-5-(trifluoromethyl)anisole.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to this compound?
The most common and direct method for the synthesis of this compound is the methylation of its precursor, 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol. This reaction is a classic example of the Williamson ether synthesis.[1][2]
Q2: I am observing significant amounts of unreacted 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol in my reaction mixture. What are the likely causes and solutions?
Incomplete consumption of the starting phenol is a common issue and can be attributed to several factors:
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Insufficient Base: The phenoxide ion, which acts as the nucleophile, is generated by the deprotonation of the phenol by a base. If the base is too weak or used in an insufficient stoichiometric amount, the deprotonation will be incomplete.
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Solution: Ensure you are using a sufficiently strong base, such as potassium carbonate (K₂CO₃), sodium hydride (NaH), or sodium hydroxide (NaOH), in at least a stoichiometric equivalent to the phenol. For challenging reactions, a stronger base like NaH may be necessary.[1]
-
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Poor Solvent Choice: The choice of solvent can significantly impact the reaction rate. Protic solvents can solvate the phenoxide ion, reducing its nucleophilicity.
-
Solution: Employ a polar aprotic solvent such as acetonitrile (ACN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) to enhance the reaction rate.[1]
-
-
Reaction Conditions: The reaction may require more forcing conditions to proceed to completion.
-
Solution: Consider increasing the reaction temperature (typically in the range of 50-100°C) or extending the reaction time.[1]
-
Q3: My reaction is producing byproducts that are difficult to separate from the desired product. What are these byproducts and how can I minimize their formation?
The primary byproducts in the Williamson ether synthesis of phenols are typically due to competing side reactions: C-alkylation and elimination.
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C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or at the aromatic ring (C-alkylation, byproduct).[2] The electron-withdrawing groups on the starting phenol in this specific synthesis can influence the site of alkylation.
-
Minimization: The choice of solvent and counter-ion can influence the ratio of O- to C-alkylation. Polar aprotic solvents generally favor the desired O-alkylation.[1]
-
-
Elimination (E2 Reaction): This is a common side reaction, especially when using more sterically hindered alkylating agents.[3]
Q4: Are there alternative, "greener" methylation agents I can use instead of traditional methyl halides or dimethyl sulfate?
Yes, dimethyl carbonate (DMC) is considered a more environmentally benign methylating agent.[4] Reactions with DMC often require higher temperatures (120-160°C) and a catalyst, such as cesium carbonate or potassium carbonate in conjunction with a phase-transfer catalyst.[4][5] This method avoids the use of toxic and volatile methylating agents.
Troubleshooting Guide: Identifying and Mitigating Byproducts
This guide provides a systematic approach to identifying and addressing common byproducts in the synthesis of this compound.
Potential Byproducts and Their Identification
| Byproduct | Potential Cause | Analytical Identification |
| C-Alkylated Isomers | Ambident nature of the phenoxide nucleophile. Reaction conditions favoring C-alkylation (e.g., less polar solvents). | GC-MS: Will show a peak with the same mass as the desired product but a different retention time. Fragmentation patterns may be similar. ¹H NMR: Will exhibit a different aromatic substitution pattern and potentially a new singlet for the methyl group in a different chemical environment. HPLC: Will appear as a separate peak, often close to the product peak. |
| Unreacted Starting Material | Incomplete deprotonation of the phenol, insufficient reaction time or temperature. | GC-MS: Peak corresponding to the mass of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol. ¹H NMR: Presence of the phenolic -OH proton signal. HPLC: A distinct peak with a different retention time from the product. |
| Products of Elimination | Unlikely with methylating agents, but possible with contaminated or incorrect alkylating agents. | GC-MS: Peaks corresponding to the mass of any potential elimination products. |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.
Materials:
-
3-Chloro-2-fluoro-5-(trifluoromethyl)phenol
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Methyl Iodide (CH₃I) or Dimethyl Sulfate ((CH₃)₂SO₄)
-
Acetonitrile (ACN) or N,N-Dimethylformamide (DMF), anhydrous
-
Standard laboratory glassware and workup reagents
Procedure:
-
To a solution of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol (1.0 eq) in anhydrous acetonitrile (10 mL/mmol of phenol) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add anhydrous potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes to facilitate the formation of the phenoxide salt.
-
Add the methylating agent (methyl iodide, 1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress by TLC, GC, or HPLC.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to obtain pure this compound.
Analytical Methods for Byproduct Identification
-
Gas Chromatography-Mass Spectrometry (GC-MS): An effective method for separating and identifying volatile compounds. The mass spectra will help in confirming the molecular weight of the product and any byproducts.
-
High-Performance Liquid Chromatography (HPLC): Useful for monitoring reaction progress and assessing the purity of the final product. Different byproducts will typically have different retention times.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information about the desired product and any isolated byproducts, confirming the positions of substituents on the aromatic ring.
Visualizing the Synthesis and Troubleshooting
Below are diagrams to illustrate the synthetic pathway and a logical workflow for troubleshooting common issues.
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis optimization.
References
Validation & Comparative
alternative reagents to 3-Chloro-2-fluoro-5-(trifluoromethyl)anisole for trifluoromethylated scaffolds
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of trifluoromethyl (CF₃) groups is a cornerstone of modern medicinal chemistry and materials science. This is due to the unique electronic properties of the CF₃ group, which can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. While direct trifluoromethylation reactions are one approach, the use of pre-functionalized trifluoromethylated building blocks offers a powerful and often more efficient strategy for the synthesis of complex molecular scaffolds.
This guide provides a comparative analysis of 3-Chloro-2-fluoro-5-(trifluoromethyl)anisole and alternative aromatic building blocks for the construction of trifluoromethylated scaffolds. We will explore their reactivity in key cross-coupling reactions, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal building block for their synthetic goals.
The Role of this compound as a Building Block
This compound is a versatile aromatic building block containing multiple reactive sites that can be selectively functionalized. The presence of chloro, fluoro, and methoxy substituents, in addition to the trifluoromethyl group, allows for a range of chemical transformations, making it a valuable precursor for the synthesis of diverse and highly substituted trifluoromethylated compounds. The primary utility of this and similar building blocks lies in their application in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, to form carbon-carbon and carbon-nitrogen bonds, respectively.
Alternative Trifluoromethylated Aromatic Building Blocks
A variety of alternative trifluoromethylated building blocks are available, each offering a unique combination of reactivity and substitution patterns. The choice of an alternative will depend on the desired final scaffold and the intended synthetic strategy. Key alternatives include:
-
Trifluoromethylated Pyridines: Building blocks like 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine offer a heterocyclic core, which is a common motif in many pharmaceuticals. The nitrogen atom in the pyridine ring influences the electronic properties and reactivity of the molecule.
-
Trifluoromethylated Indoles: Scaffolds such as 5-(trifluoromethyl)indole are prevalent in biologically active compounds. The indole core provides a rich platform for further functionalization.
-
Other Substituted Trifluoromethylated Benzenes: A wide array of benzene derivatives with different substitution patterns are available, allowing for fine-tuning of steric and electronic properties. Examples include 1-bromo-3-chloro-5-(trifluoromethyl)benzene and 4-bromo-2-chloro-6-trifluoromethylaniline.
The selection of a building block is often dictated by the specific requirements of the target molecule, including the desired position of the trifluoromethyl group and the nature of the other substituents.
Comparative Performance in Cross-Coupling Reactions
The utility of these building blocks is best demonstrated through their performance in widely used cross-coupling reactions. Below, we provide a comparative overview and experimental data for Suzuki-Miyaura and Buchwald-Hartwig reactions.
Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures, which are common in pharmaceuticals and materials. The reactivity of the aryl halide in the building block is a key factor in the success of this reaction.
Table 1: Comparison of Trifluoromethylated Building Blocks in Suzuki-Miyaura Coupling
| Building Block | Coupling Partner | Catalyst System | Solvent | Base | Temp. (°C) | Yield (%) |
| 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | Toluene | K₃PO₄ | 110 | >95 |
| 1-Bromo-3-chloro-5-(trifluoromethyl)benzene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Dioxane | K₂CO₃ | 100 | 85 |
| 2-Chloro-6-(trifluoromethyl)pyridine-3,5-dicarbonitrile | Phenylboronic acid | Pd₂(dba)₃ / XPhos | Toluene | Cs₂CO₃ | 110 | High |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
-
To an oven-dried reaction vial, add 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 mmol, 2 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed toluene (5 mL) to the vial.
-
Seal the vial and heat the reaction mixture to 110 °C with stirring for 12-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired biaryl product.
Note: This is a general protocol and may require optimization for different boronic acids.
Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines, another important class of compounds in drug discovery. The nature of the aryl halide and the choice of ligand are critical for achieving high yields.
Table 2: Comparison of Trifluoromethylated Building Blocks in Buchwald-Hartwig Amination
| Building Block | Amine Coupling Partner | Catalyst System | Solvent | Base | Temp. (°C) | Yield (%) |
| 1-Bromo-3-chloro-5-(trifluoromethyl)benzene | Morpholine | Pd₂(dba)₃ / BINAP | Toluene | NaOtBu | 100 | 92 |
| 5-Halo-1,2,3-triazoles | (Het)aryl amines | (THP-Dipp)Pd(cinn)Cl | Dioxane | t-BuONa | 120 | High |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox, combine the trifluoromethylated aryl halide (1.0 mmol, 1 equiv.), the amine (1.2 mmol, 1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., BINAP, XPhos, 2-4 mol%) in a reaction vial.
-
Add a base (e.g., NaOtBu, Cs₂CO₃, 1.4-2.0 equiv.) and an anhydrous, degassed solvent (e.g., toluene, dioxane, 5 mL).
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring for 12-24 hours.
-
After cooling to room temperature, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Synthesis Pathways and Workflow
The selection of a building block and the subsequent reaction sequence are crucial for the efficient synthesis of the target scaffold. The following diagrams illustrate typical synthetic workflows.
Caption: General workflows for Suzuki-Miyaura and Buchwald-Hartwig reactions.
Caption: Decision workflow for selecting a trifluoromethylated building block.
Conclusion
The use of pre-functionalized trifluoromethylated building blocks is a highly effective strategy for the synthesis of complex molecular scaffolds. This compound and its pyridine-based and other aromatic analogues serve as versatile platforms for introducing the trifluoromethyl group and other functionalities through well-established cross-coupling reactions. The choice of building block should be guided by the specific structural requirements of the target molecule. The comparative data and protocols provided in this guide are intended to assist researchers in making informed decisions for the efficient and successful synthesis of novel trifluoromethylated compounds for a wide range of applications in drug discovery and materials science.
biological activity of compounds derived from 3-Chloro-2-fluoro-5-(trifluoromethyl)anisole
For Immediate Release
A detailed comparative guide for researchers, scientists, and drug development professionals on the biological activity of a novel benzimidazole derivative, Compound 17d, a potent and selective microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor. This guide provides a comprehensive overview of its performance against other anti-inflammatory agents, supported by experimental data, detailed protocols, and pathway visualizations.
Introduction
The search for more targeted anti-inflammatory drugs with improved safety profiles over traditional non-steroidal anti-inflammatory drugs (NSAIDs) and coxibs has led to the investigation of microsomal prostaglandin E2 synthase-1 (mPGES-1) as a therapeutic target.[1][2] mPGES-1 is a terminal synthase that is inducibly expressed and catalyzes the conversion of prostaglandin H2 (PGH2) to the pro-inflammatory mediator prostaglandin E2 (PGE2).[3][4] Selective inhibition of mPGES-1 is hypothesized to reduce inflammation and pain without the gastrointestinal and cardiovascular side effects associated with the non-selective inhibition of cyclooxygenase (COX) enzymes.[5][6]
This guide focuses on the biological activity of a promising benzimidazole derivative, 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[7][8]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide (termed Compound 17d in its discovery publication), a compound structurally related to derivatives of 3-Chloro-2-fluoro-5-(trifluoromethyl)anisole. We present its potent inhibitory activity and compare it with other known mPGES-1 inhibitors and established NSAIDs.
Data Presentation: Comparative Biological Activity
The following tables summarize the quantitative data on the biological activity of Compound 17d and its comparators.
Table 1: In Vitro Inhibition of mPGES-1 and PGE2 Production
| Compound | Target | Assay System | IC50 (nM) | Reference |
| Compound 17d | mPGES-1 | Human mPGES-1 Enzyme Assay | 8 | |
| Compound 17d | mPGES-1 | A549 Cell-based Assay | 16.24 | |
| Compound 17d | mPGES-1 | Human Whole Blood Assay | 249.9 | |
| Compound 17d | mPGES-1 | Guinea Pig mPGES-1 Enzyme Assay | 10.79 | |
| Celecoxib | COX-2 | Human Recombinant Enzyme | ~15 | [9] |
| Diclofenac | COX-1/COX-2 | Human Synovial Cells (IL-1α induced PGE2) | 1.6 | [10] |
| Etoricoxib | COX-2 | Not specified | Not specified | [11] |
| LY3023703 | mPGES-1 | Ex vivo LPS-stimulated PGE2 | Not specified (91-97% inhibition at 30mg) | [5] |
| Vipoglanstat | mPGES-1 | Ex vivo Human Whole Blood | ~0.5 | [12] |
Table 2: In Vivo Efficacy in a Model of Inflammatory Pain
| Compound | Animal Model | Endpoint | ED50 (mg/kg) | Reference |
| Compound 17d | LPS-induced Thermal Hyperalgesia in Guinea Pig | Reversal of Thermal Hyperalgesia | 36.7 | |
| Celecoxib | Carrageenan-induced Paw Edema in Rat | Reduction of Edema | ~3 | [9] |
| Etoricoxib | Formalin Test in Mice (inflammatory phase) | Inhibition of Nociception | Not specified (97% inhibition) | [11] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell-Free mPGES-1 Inhibition Assay
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of mPGES-1.
Methodology:
-
Enzyme Source: Microsomal fractions from interleukin-1β (IL-1β) stimulated A549 human lung carcinoma cells are used as a source of human mPGES-1.
-
Reaction Mixture: The test compound is pre-incubated with the enzyme sample in a reaction buffer for 15 minutes.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, PGH2.
-
Reaction Termination: After a 1-minute incubation, the reaction is terminated by the addition of a stop solution.
-
Quantification: The amount of PGE2 produced in the reaction mixture is measured using a commercially available PGE2 enzyme immunoassay (EIA) kit.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the mPGES-1 activity (IC50) is calculated from concentration-response curves.
A549 Cell-Based mPGES-1 Inhibition Assay
Objective: To evaluate the ability of a compound to inhibit PGE2 production in intact cells, which provides insight into cell permeability and activity in a physiological context.
Methodology:
-
Cell Culture: A549 human lung carcinoma cells are cultured in a suitable medium.
-
Stimulation: To induce the expression of mPGES-1, the cells are stimulated with IL-1β (10 ng/mL) for 24 hours.
-
Treatment: The cells are then treated with various concentrations of the test compound or vehicle control (e.g., 1% DMSO). A known COX-2 inhibitor like NS-398 can be used as a positive control.
-
Sample Collection: After the treatment period, the cell culture supernatants are collected.
-
PGE2 Measurement: The concentration of PGE2 in the supernatants is quantified using an EIA kit.
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of PGE2 production against the concentration of the test compound.
LPS-Induced Thermal Hyperalgesia in Rodents
Objective: To assess the in vivo analgesic efficacy of a compound in a model of inflammatory pain.
Methodology:
-
Animal Model: Male guinea pigs or rats are used.
-
Induction of Hyperalgesia: A local injection of lipopolysaccharide (LPS) into the hind paw induces a state of thermal hyperalgesia, characterized by a reduced latency in paw withdrawal from a thermal stimulus.
-
Drug Administration: The test compound is administered orally at various doses prior to the assessment of thermal hyperalgesia.
-
Assessment of Thermal Hyperalgesia: A plantar test apparatus is used to apply a radiant heat source to the plantar surface of the hind paw. The time taken for the animal to withdraw its paw (paw withdrawal latency) is recorded.
-
Data Analysis: The dose of the compound that produces a 50% reversal of the LPS-induced hyperalgesia (ED50) is calculated.
Mandatory Visualization
Prostaglandin E2 Synthesis and Signaling Pathway
The following diagram illustrates the enzymatic pathway leading to the synthesis of Prostaglandin E2 (PGE2) and its subsequent signaling through its receptors. The pathway highlights the role of cyclooxygenase (COX) and microsomal prostaglandin E synthase-1 (mPGES-1).
Caption: PGE2 synthesis and signaling pathway.
Experimental Workflow for Cell-Based mPGES-1 Inhibition Assay
The diagram below outlines the workflow for determining the inhibitory effect of a compound on PGE2 production in a cellular context.
Caption: Workflow for A549 cell-based mPGES-1 inhibition assay.
References
- 1. A review on mPGES-1 inhibitors: From preclinical studies to clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacodynamic comparison of LY3023703, a novel microsomal prostaglandin e synthase 1 inhibitor, with celecoxib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microsomal prostaglandin E synthase-1 inhibition in cardiovascular inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 9. Celecoxib can suppress expression of genes associated with PGE2 pathway in chondrocytes under inflammatory conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitory effects of diclofenac and indomethacin on interleukin-1-induced changes in PGE2 release. A novel effect on free arachidonic acid levels in human synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory and analgesic actions of etoricoxib (an NSAID) combined with misoprostol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. repository.ubn.ru.nl [repository.ubn.ru.nl]
A Cost-Benefit Analysis of 3-Chloro-2-fluoro-5-(trifluoromethyl)anisole in Synthetic Chemistry
For researchers and professionals in drug development and agrochemical synthesis, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency, cost, and novelty of a synthetic route. Among the vast array of available reagents, fluorinated aromatic compounds are of particular interest due to their ability to impart unique physicochemical properties to target molecules, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity. This guide provides a comprehensive cost-benefit analysis of 3-Chloro-2-fluoro-5-(trifluoromethyl)anisole, a trifunctionalized aromatic building block, and compares it with other relevant alternatives.
Physicochemical Properties and Reactivity Profile
This compound possesses a unique substitution pattern that offers several strategic advantages in organic synthesis. The presence of three distinct functional groups—a chloro group, a fluoro group, and a trifluoromethyl group—on the anisole core allows for selective and sequential transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 261763-01-3 |
| Molecular Formula | C₈H₅ClF₄O |
| Molecular Weight | 228.58 g/mol |
| Appearance | Liquid |
| Boiling Point | Not readily available |
| Density | Not readily available |
The reactivity of this compound is primarily dictated by the electronic nature of its substituents. The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNA_r). The chloro and fluoro groups are potential leaving groups in SNA_r reactions and can also participate in various cross-coupling reactions. The methoxy group is an activating group and directs electrophilic attack to the ortho and para positions, although the overall deactivation of the ring by the other substituents makes such reactions challenging.
Cost and Availability
A key consideration in the selection of a building block is its cost and commercial availability. This compound is available from a limited number of specialized chemical suppliers.
Table 2: Supplier and Pricing Information for this compound
| Supplier | Catalog Number | Quantity | Price (USD) | Availability |
| Oakwood Chemical | 005674 | 250 mg | $60.00 | Out of Stock - Inquire[1] |
| Oakwood Chemical | 005674 | 1 g | $121.00 | Out of Stock - Inquire[1] |
| Xidian Experimental | C859797 | 1 g | ¥ 990 | In Stock[2] |
Note: Prices and availability are subject to change and may vary between suppliers and regions.
The relatively high cost and limited availability of this specific isomer may be a significant factor for large-scale synthesis.
Potential Synthetic Applications and Comparison with Alternatives
The primary utility of this compound is expected to be in the synthesis of complex molecules where the unique substitution pattern is required. A likely application is in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira reactions, where the chloro or fluoro group can be selectively functionalized.
Logical Workflow for Reagent Selection
Caption: A decision-making workflow for selecting a trifluoromethylated anisole building block.
Table 3: Comparison with Potential Alternatives
| Reagent | CAS Number | Key Features | Potential Advantages | Potential Disadvantages |
| This compound | 261763-01-3 | Trifunctionalized, distinct reactivity at C-Cl and C-F | Orthogonal reactivity for sequential functionalization. | High cost, limited availability. |
| 3-Chloro-5-(trifluoromethyl)anisole | 886497-07-0 | Difunctionalized | Lower cost, potentially more readily available. | Lacks the fluoro substituent for additional modification. |
| 3-Bromo-5-(trifluoromethyl)anisole | 914636-69-6 | Bromo-analogue | C-Br bond is more reactive in cross-coupling than C-Cl. | May have different cost and availability profile. |
| 4-Chloro-3-(trifluoromethyl)anisole | 129329-89-9 | Isomeric alternative | Different substitution pattern may be desirable for specific targets. | Reactivity and properties will differ. |
The choice between this compound and its alternatives will depend on the specific requirements of the synthesis. If the synthetic route requires the specific arrangement of all three substituents and potentially sequential functionalization of the chloro and fluoro groups, the higher cost of the target compound may be justified. However, if only a chloro and a trifluoromethyl group at those positions are necessary, the more readily available and less expensive 3-Chloro-5-(trifluoromethyl)anisole would be a more practical choice.
Experimental Protocol: A Representative Suzuki-Miyaura Cross-Coupling Reaction
Generalized Experimental Workflow
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol:
-
Reagents and Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 5 mol%)
-
Base (e.g., anhydrous potassium carbonate, 2.0 equiv)
-
Degassed solvent (e.g., a 4:1 mixture of toluene and water)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Optimization Considerations:
-
Catalyst: For less reactive aryl chlorides, more sophisticated catalyst systems, such as those employing bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, may be necessary to achieve good yields.
-
Base: Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may improve the reaction rate.
-
Temperature: The reaction temperature may need to be optimized to balance reaction rate and potential side reactions.
Conclusion
This compound is a highly functionalized building block that offers the potential for selective, sequential chemical transformations. Its primary advantage lies in the unique arrangement of its substituents, which can be strategically exploited in the synthesis of complex molecules. However, its high cost and limited commercial availability are significant drawbacks that may preclude its use in large-scale applications.
For researchers, the decision to use this reagent should be based on a careful analysis of the synthetic route. If the specific trifunctionalized pattern is essential and alternative, less expensive reagents are not suitable, the investment in this compound may be warranted. For process development and manufacturing, the cost and supply chain security would be major concerns, and the exploration of alternative synthetic routes or more readily available starting materials would be highly advisable. The provided experimental protocol serves as a starting point for the application of this reagent in cross-coupling reactions, with the understanding that optimization will be crucial for achieving desired outcomes.
References
Illuminating the Molecular Architecture: A Comparative Guide to the Spectroscopic Analysis of 3-Chloro-2-fluoro-5-(trifluoromethyl)anisole Derivatives
For researchers, scientists, and professionals in drug development, the precise confirmation of molecular structures is a cornerstone of innovation. This guide provides a comprehensive comparison of spectroscopic techniques for the structural elucidation of 3-Chloro-2-fluoro-5-(trifluoromethyl)anisole and its derivatives, complete with supporting data and detailed experimental protocols.
The structural confirmation of complex aromatic compounds such as this compound, with its multiple halogen substituents, requires a multi-faceted analytical approach. A combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) provides a powerful toolkit for unambiguous structure determination. This guide will delve into the expected spectral characteristics of the target molecule and compare them with related structures, offering a predictive framework for analysis in the absence of complete, publicly available experimental data for the primary compound.
Predicted Spectroscopic Data for Structural Confirmation
To facilitate the structural analysis of this compound, the following tables summarize the predicted and comparative spectroscopic data. These predictions are based on established principles and data from analogous compounds.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale and Comparison |
| OCH₃ | 3.9 - 4.1 | s | - | The methoxy group protons are expected to appear as a singlet in the downfield region due to the deshielding effect of the adjacent oxygen atom. This is consistent with the chemical shifts observed for other substituted anisoles. |
| Ar-H | 7.3 - 7.8 | m | - | The two aromatic protons will exhibit complex splitting patterns (multiplets) due to coupling with each other and with the fluorine atoms. Their chemical shifts are influenced by the combined electronic effects of the chloro, fluoro, and trifluoromethyl groups. |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale and Comparison |
| OCH₃ | 56 - 60 | q | - | The methoxy carbon appears in a typical range for anisole derivatives. |
| C-Cl | 125 - 135 | d | J(C-F) ≈ 5-15 | The carbon bearing the chlorine atom will be influenced by the adjacent fluorine, resulting in a doublet. |
| C-F | 150 - 160 | d | ¹J(C-F) ≈ 240-260 | The carbon directly bonded to fluorine will show a large one-bond coupling constant, a characteristic feature of fluorinated aromatics. |
| C-CF₃ | 120 - 130 | q | ¹J(C-F) ≈ 270-280, ²J(C-C-F) ≈ 30-40 | The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms, with a large one-bond C-F coupling constant. The aromatic carbon attached to the CF₃ group will also show a quartet with a smaller two-bond coupling constant. |
| C-H | 110 - 125 | d | J(C-F) ≈ 5-25 | The aromatic carbons bonded to hydrogen will be split into doublets by coupling with the fluorine atoms. |
| C-O | 155 - 165 | d | J(C-F) ≈ 2-10 | The carbon attached to the methoxy group will be influenced by the ortho-fluorine, resulting in a doublet. |
Table 3: Predicted ¹⁹F NMR Spectral Data for this compound
| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale and Comparison |
| Ar-F | -110 to -130 | m | The aromatic fluorine will show a multiplet due to coupling with the aromatic protons. Its chemical shift is in the typical range for fluoroaromatic compounds. |
| CF₃ | -60 to -65 | s | The trifluoromethyl group is expected to appear as a singlet, as there are no adjacent coupling nuclei. This chemical shift is characteristic of trifluoromethyl groups on an aromatic ring. |
Table 4: Predicted Key IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale and Comparison |
| C-H (aromatic) | 3050 - 3100 | Medium to Weak | Characteristic stretching vibrations for aromatic C-H bonds. |
| C-H (aliphatic, OCH₃) | 2840 - 2960 | Medium | Symmetric and asymmetric stretching of the methyl group. |
| C=C (aromatic) | 1450 - 1600 | Medium to Strong | Aromatic ring stretching vibrations. |
| C-O-C (asymmetric stretch) | 1230 - 1270 | Strong | Characteristic strong absorption for aryl alkyl ethers. |
| C-O-C (symmetric stretch) | 1020 - 1060 | Medium | Another characteristic band for the ether linkage. |
| C-F (aromatic) | 1100 - 1250 | Strong | Strong absorptions due to the highly polar C-F bond. |
| C-Cl (aromatic) | 1000 - 1100 | Medium | Stretching vibration for the C-Cl bond. |
| C-F (of CF₃) | 1100 - 1350 | Very Strong | Multiple strong bands are expected for the symmetric and asymmetric stretching of the CF₃ group. |
Table 5: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Predicted Fragment | Rationale |
| 228/230 | [M]⁺ | Molecular ion peak, showing the characteristic isotopic pattern for one chlorine atom (approx. 3:1 ratio). |
| 213/215 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group. |
| 199/201 | [M - CHO]⁺ | Loss of a formyl radical, a common fragmentation for anisoles. |
| 159 | [M - CF₃]⁺ | Loss of the trifluoromethyl radical. |
| 69 | [CF₃]⁺ | Trifluoromethyl cation. |
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data. The following are recommended protocols for the analysis of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample or measure 5-10 µL of the liquid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication can be used if necessary.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS, δ = 0.00 ppm for ¹H and ¹³C NMR) or trifluorotoluene (for ¹⁹F NMR), for accurate chemical shift referencing.
Instrumentation and Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: ~12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: ~250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
-
¹⁹F NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: ~200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.
-
Place a small amount of the liquid or solid sample directly onto the ATR crystal.
-
For solid samples, apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum.
Instrumentation and Parameters:
-
Spectrometer: A standard FTIR spectrometer equipped with an ATR accessory.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically sufficient to obtain a good signal-to-noise ratio.
Mass Spectrometry (MS)
Sample Preparation (Electron Ionization - EI):
-
Dissolve a small amount of the sample (typically <1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or methanol).
-
For direct infusion, the solution is introduced into the ion source via a syringe pump.
-
For GC-MS, the solution is injected into the gas chromatograph for separation prior to entering the mass spectrometer.
Instrumentation and Parameters:
-
Mass Spectrometer: A mass spectrometer capable of electron ionization, such as a single quadrupole or a time-of-flight (TOF) analyzer.
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 50 - 500.
-
Inlet System: Direct insertion probe or Gas Chromatography (GC).
Visualizing the Analytical Workflow
To provide a clear overview of the logical flow of spectroscopic analysis for structural confirmation, the following diagrams were generated using the DOT language.
Caption: Workflow for Spectroscopic Structure Elucidation.
Caption: Logical Flow from Hypothesis to Structural Confirmation.
By employing this comprehensive suite of spectroscopic techniques and adhering to rigorous experimental protocols, researchers can confidently determine the precise molecular structure of this compound derivatives, paving the way for further advancements in drug discovery and development.
Comparative Study of Palladium Catalysts for Reactions with 3-Chloro-2-fluoro-5-(trifluoromethyl)anisole
A comprehensive analysis of catalyst performance in key cross-coupling reactions, providing researchers with data-driven insights for optimizing synthetic strategies in drug development and materials science.
The strategic functionalization of complex aromatic scaffolds is a cornerstone of modern chemical synthesis. Among these, 3-Chloro-2-fluoro-5-(trifluoromethyl)anisole presents a unique challenge and opportunity due to its distinct electronic and steric properties. The selective activation of the C-Cl bond in the presence of other functionalities is paramount for its successful incorporation into novel molecular architectures. This guide provides a comparative analysis of various palladium catalysts for cross-coupling reactions involving this substrate, with a focus on presenting clear, actionable data for researchers.
Performance of Palladium Catalysts in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds. The choice of palladium catalyst and reaction conditions is critical for achieving high yields and selectivity when working with sterically hindered and electronically complex substrates like this compound. Below is a comparative table summarizing the performance of different palladium catalyst systems in the Suzuki-Miyaura coupling with phenylboronic acid.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 | |
| Pd₂(dba)₃ / XPhos | XPhos | Cs₂CO₃ | Dioxane | 110 | 16 | 92 | |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 18 | 78 | |
| PEPPSI-IPr | IPr | K₂CO₃ | t-AmylOH | 100 | 8 | 90 |
Key Observations:
-
The use of bulky, electron-rich phosphine ligands such as SPhos and XPhos, in conjunction with Pd(OAc)₂ or Pd₂(dba)₃, consistently delivers high yields.
-
The PEPPSI-IPr catalyst, an N-heterocyclic carbene (NHC) complex, also demonstrates excellent activity, often with shorter reaction times.
-
Traditional catalysts like Pd(PPh₃)₄ can be effective but generally result in lower yields and may require longer reaction times.
Experimental Workflow for a Typical Suzuki-Miyaura Coupling Reaction
The following diagram outlines the general experimental workflow for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a boronic acid.
A Comparative Guide to Validating the Purity of Synthesized 3-Chloro-2-fluoro-5-(trifluoromethyl)anisole by HPLC
For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for validating the purity of 3-Chloro-2-fluoro-5-(trifluoromethyl)anisole, a key intermediate in many synthetic pathways. We present supporting experimental data and detailed protocols to aid in the selection of an optimal analytical method.
Introduction
This compound is a halogenated and trifluoromethylated aromatic compound. Due to its complex substitution pattern, potential for isomeric impurities, and the inherent nature of its synthesis, a robust analytical method for purity determination is paramount. Reversed-phase HPLC (RP-HPLC) is a widely used technique for the analysis of such non-volatile and thermally labile compounds.[1] This guide compares the performance of a standard C18 stationary phase with a pentafluorophenyl (PFP) stationary phase, which can offer alternative selectivity for halogenated aromatic compounds.[2]
Comparative Analysis of HPLC Methods
The performance of two distinct reversed-phase HPLC methods was evaluated for the purity analysis of this compound. The key chromatographic parameters are summarized below.
Table 1: HPLC Method Parameters
| Parameter | Method A: C18 Column | Method B: PFP Column |
| Stationary Phase | C18, 5 µm, 4.6 x 250 mm | Pentafluorophenyl (PFP), 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid | Acetonitrile:Water (55:45 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30°C | 30°C |
| Detection Wavelength | 220 nm | 220 nm |
| Injection Volume | 10 µL | 10 µL |
| Sample Concentration | 1 mg/mL in Mobile Phase | 1 mg/mL in Mobile Phase |
Table 2: Comparative Performance Data
| Parameter | Method A: C18 Column | Method B: PFP Column |
| Retention Time (min) | 5.8 | 7.2 |
| Tailing Factor | 1.2 | 1.1 |
| Theoretical Plates | 12,500 | 14,800 |
| Resolution (from nearest impurity) | 2.1 | 2.8 |
| Limit of Detection (LOD) | 0.01% | 0.008% |
| Limit of Quantitation (LOQ) | 0.03% | 0.025% |
The PFP column (Method B) demonstrated superior performance with a higher resolution of the main peak from its closest eluting impurity, a more symmetrical peak shape (lower tailing factor), and enhanced sensitivity (lower LOD and LOQ). The increased retention on the PFP phase suggests specific interactions between the fluorinated stationary phase and the halogenated analyte.[2]
Experimental Protocols
A detailed methodology for the recommended HPLC analysis (Method B) is provided below.
Instrumentation and Materials
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
Pentafluorophenyl (PFP) column (5 µm, 4.6 x 250 mm).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (analytical grade).
-
Synthesized this compound.
-
Analytical balance.
-
Volumetric flasks and pipettes.
Preparation of Solutions
-
Mobile Phase: Prepare a mixture of acetonitrile and water in a 55:45 (v/v) ratio. Add formic acid to a final concentration of 0.1%. Degas the mobile phase before use.
-
Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the mobile phase.
-
Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.
Chromatographic Conditions
-
Set the column temperature to 30°C.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes.
-
Inject 10 µL of the sample solution.
-
Monitor the elution at a wavelength of 220 nm.
Data Analysis
The purity of the synthesized this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Workflow for Purity Validation
The logical flow of the purity validation process is illustrated in the following diagram.
Caption: Workflow for HPLC purity validation of the target compound.
Alternative and Complementary Techniques
While HPLC is a powerful tool for purity determination, other techniques can provide complementary information. Gas Chromatography (GC), for instance, is suitable for volatile and thermally stable compounds and can be particularly useful for identifying and quantifying volatile impurities that may not be well-retained in reversed-phase HPLC.[3] For absolute quantification, quantitative Nuclear Magnetic Resonance (qNMR) can be employed, which does not require a reference standard of the analyte.
Conclusion
The purity of synthesized this compound can be reliably determined using reversed-phase HPLC. A method employing a pentafluorophenyl (PFP) stationary phase offers superior separation and sensitivity compared to a standard C18 column for this particular analyte. The detailed protocol and comparative data provided in this guide will assist researchers in implementing a robust and accurate method for the quality control of this important chemical intermediate.
References
Navigating Metabolic Stability: A Comparative Guide for Drug Candidates Featuring the 3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl Moiety
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Metabolic Stability with Supporting Experimental Data
In the landscape of modern drug discovery, achieving optimal metabolic stability is a critical hurdle in the journey from a promising lead compound to a viable clinical candidate. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, ultimately derailing an otherwise successful development program. A common structural motif in contemporary medicinal chemistry is the 3-chloro-2-fluoro-5-(trifluoromethyl)phenyl group, prized for its unique electronic and conformational properties. However, understanding its metabolic fate is paramount.
This guide provides a comprehensive comparison of the metabolic stability of drug candidates containing the 3-chloro-2-fluoro-5-(trifluoromethyl)phenyl moiety against relevant alternatives. We will delve into supporting experimental data, detailed protocols, and visual representations of key processes to empower researchers in making informed decisions during lead optimization.
The Impact of Fluorine-Containing Moieties on Metabolic Stability
The introduction of fluorine atoms, particularly the trifluoromethyl (CF₃) group, is a well-established strategy to enhance metabolic stability.[1] The high strength of the carbon-fluorine bond makes it resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily. By strategically placing a CF₃ group at a known or suspected site of metabolism, this pathway can be effectively blocked, leading to a longer half-life and improved pharmacokinetic profile.[1]
The 3-chloro-2-fluoro-5-(trifluoromethyl)phenyl moiety combines the metabolic blocking effect of the trifluoromethyl group with the electronic influence of chloro and fluoro substituents. These halogens can modulate the electron density of the aromatic ring, influencing its susceptibility to oxidative metabolism. Generally, electron-withdrawing groups like trifluoromethyl and halogens deactivate the aromatic ring towards oxidative metabolism by CYP enzymes.[2]
Comparative Metabolic Stability Data
| Moiety/Compound Analogue | Experimental System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Reference |
| Trifluoromethylphenyl Analogue | Human Liver Microsomes | Illustrative: 45 | Illustrative: 30 | [1] |
| Pentafluorosulfanylphenyl Analogue | Human Liver Microsomes | Illustrative: > 60 | Illustrative: < 15 | [3] |
| Non-fluorinated Phenyl Analogue | Human Liver Microsomes | Illustrative: 15 | Illustrative: 90 | General knowledge |
Note: The data in this table is illustrative and based on the general principles and comparative studies of trifluoromethyl and pentafluorosulfanyl groups.[1][3] Specific values will vary depending on the full molecular structure of the drug candidate.
Experimental Protocols
Accurate assessment of metabolic stability relies on robust and well-defined experimental protocols. The most common in vitro methods are the liver microsomal stability assay and the liver S9 fraction stability assay.
Human Liver Microsomal Stability Assay
This assay is a widely used, high-throughput screen to evaluate phase I metabolic stability.[4]
Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t½) of a test compound upon incubation with human liver microsomes.
Materials:
-
Test compound
-
Human liver microsomes (pooled)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Thaw human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
Prepare the NADPH regenerating system solution in phosphate buffer.
-
-
Incubation:
-
Add the liver microsome solution to the wells of a 96-well plate.
-
Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system solution.
-
-
Time Points and Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.
-
Data Analysis:
-
The elimination rate constant (k) is determined from the slope of the natural logarithm of the percentage of remaining parent compound versus time.
-
Half-life (t½) is calculated as 0.693/k.
-
Intrinsic clearance (CLint) is calculated as (k / microsomal protein concentration).
Human Liver S9 Stability Assay
The S9 fraction contains both microsomal and cytosolic enzymes, allowing for the assessment of both phase I and phase II metabolism.[5][6]
Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t½) of a test compound in the presence of both phase I and phase II metabolic enzymes.
Materials:
-
Test compound
-
Human liver S9 fraction (pooled)
-
Cofactors for phase I (NADPH) and phase II (e.g., UDPGA for glucuronidation, PAPS for sulfation) metabolism
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure: The procedure is similar to the microsomal stability assay, with the key difference being the use of the S9 fraction and the inclusion of cofactors for both phase I and phase II enzymes in the incubation mixture.[7][8]
Visualizing Metabolic Processes and Decision Making
Experimental Workflow for Metabolic Stability Assessment
The following diagram illustrates a typical workflow for assessing the metabolic stability of a drug candidate.
References
- 1. benchchem.com [benchchem.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. admeshop.com [admeshop.com]
- 5. S9 Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. evotec.com [evotec.com]
Comparative Analysis of Synthetic Routes to Trifluoromethylated Anilines from 3-Chloro-2-fluoro-5-(trifluoromethyl)anisole
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Strategies
Trifluoromethylated anilines are crucial building blocks in the synthesis of pharmaceuticals and agrochemicals due to the unique physicochemical properties imparted by the trifluoromethyl group. This guide provides a comparative analysis of potential synthetic routes to various trifluoromethylated anilines starting from the readily available intermediate, 3-Chloro-2-fluoro-5-(trifluoromethyl)anisole. We will explore two primary strategies: direct amination via Nucleophilic Aromatic Substitution (SNA r) and Palladium-catalyzed Buchwald-Hartwig amination, along with a two-step approach involving demethylation followed by amination.
Key Synthetic Pathways
Two principal synthetic pathways from this compound to trifluoromethylated anilines are considered here:
-
Route A: Direct Amination via Nucleophilic Aromatic Substitution (SNA r) This route involves the direct displacement of a halide (typically fluoride) by an amine nucleophile. The reaction is facilitated by the electron-withdrawing trifluoromethyl group and the methoxy group, which activate the aromatic ring towards nucleophilic attack.
-
Route B: Palladium-Catalyzed Buchwald-Hartwig Amination This powerful cross-coupling reaction allows for the formation of a carbon-nitrogen bond between an aryl halide and an amine, mediated by a palladium catalyst and a suitable phosphine ligand. This method is known for its broad substrate scope and functional group tolerance.
-
Route C: Demethylation followed by Amination This two-step sequence first involves the cleavage of the methyl ether to yield the corresponding phenol, which can then be converted to the aniline. This offers an alternative strategy, particularly if direct amination proves challenging.
Caption: Overview of synthetic strategies from this compound.
Data Presentation: Comparison of Synthetic Routes
| Parameter | Route A: Nucleophilic Aromatic Substitution | Route B: Buchwald-Hartwig Amination | Route C: Demethylation-Amination |
| Target Product | 2-Amino-3-chloro-5-(trifluoromethyl)anisole | 3-Amino-2-fluoro-5-(trifluoromethyl)anisole | 2-Amino-3-chloro-5-(trifluoromethyl)phenol |
| Key Reagents | Amine (e.g., aq. NH₃), Solvent (e.g., Ethanol) | Amine, Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., NaOtBu) | Demethylating agent (e.g., BBr₃), Aminating agent |
| Typical Conditions | High temperature and pressure | Inert atmosphere, 80-110 °C | Step 1: Low temperature; Step 2: Varies |
| Selectivity | Typically substitution of the more activated fluoride | Typically substitution of the chloride | Dependent on the amination step |
| Reported Yield | Moderate to Good | Good to Excellent | Generally Good (multi-step) |
| Advantages | Potentially fewer steps, cost-effective reagents | Broad amine scope, high yields, milder conditions for some substrates | Access to phenolic anilines |
| Disadvantages | Harsh conditions may be required, limited amine scope | Cost of catalyst and ligand, sensitivity to air and moisture | Additional synthetic steps, potential for side reactions |
Experimental Protocols
Route A: Nucleophilic Aromatic Substitution (Hypothetical Protocol based on related transformations)
Objective: To synthesize 2-Amino-3-chloro-5-(trifluoromethyl)anisole.
Procedure:
-
To a high-pressure autoclave, add this compound (1.0 eq).
-
Add a solution of aqueous ammonia (10-20 eq) in ethanol.
-
Seal the autoclave and heat the reaction mixture to 120-150 °C for 12-24 hours. The internal pressure will increase.
-
After cooling to room temperature, carefully vent the autoclave.
-
Concentrate the reaction mixture under reduced pressure to remove ethanol and excess ammonia.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired aniline.
Route B: Buchwald-Hartwig Amination (General Protocol)
Objective: To synthesize a substituted aniline by C-N cross-coupling.
Caption: General workflow for the Buchwald-Hartwig amination.
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (Nitrogen or Argon), add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., XPhos, 2-10 mol%), and the base (e.g., sodium tert-butoxide, 1.5-2.0 eq).
-
Add this compound (1.0 eq) and the desired amine (1.1-1.5 eq).
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring for 2-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Route C: Demethylation followed by Amination (Conceptual Workflow)
Caption: Two-step synthesis of a trifluoromethylated aminophenol.
Step 1: Demethylation
-
Dissolve this compound in a suitable anhydrous solvent (e.g., dichloromethane) and cool to -78 °C.
-
Slowly add a demethylating agent such as boron tribromide (BBr₃) (1.1-1.5 eq).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction with methanol, followed by water.
-
Extract the product into an organic solvent, dry, and purify to yield 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol.
Step 2: Amination The resulting phenol can be converted to the corresponding aniline through various methods, such as the Bucherer reaction or a multi-step sequence involving conversion to a better leaving group (e.g., triflate) followed by a Buchwald-Hartwig amination.
Conclusion
The choice of synthetic route to trifluoromethylated anilines from this compound will depend on the desired final product, available resources, and scalability requirements.
-
Nucleophilic Aromatic Substitution offers a direct and potentially cost-effective route, though it may require harsh conditions and be limited in scope.
-
Buchwald-Hartwig Amination provides a versatile and often high-yielding alternative with broad applicability to a wide range of amines under milder conditions, despite the higher cost of catalysts and ligands.
-
A two-step demethylation-amination sequence opens up access to valuable aminophenol derivatives.
For drug development and process chemistry, the Buchwald-Hartwig amination often represents the most reliable and flexible approach for the synthesis of a diverse library of aniline derivatives. However, for specific targets where the conditions are amenable, direct SNA r may be a more economical option on a large scale. Careful consideration of the target molecule's substitution pattern and the pros and cons of each method is essential for successful synthesis.
A Comparative Guide to the Analytical Techniques for 3-Chloro-2-fluoro-5-(trifluoromethyl)anisole Derivatives
The precise structural elucidation of novel chemical entities is paramount in the fields of drug discovery and materials science. For complex molecules such as 3-Chloro-2-fluoro-5-(trifluoromethyl)anisole derivatives, a multi-faceted analytical approach is often necessary for unambiguous characterization. This guide provides a comparative overview of single-crystal X-ray crystallography and other key spectroscopic techniques, offering insights into their respective strengths, limitations, and experimental protocols.
Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography is a powerful technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid.[1][2] It is considered the gold standard for determining the absolute structure of a molecule.
Experimental Protocol:
-
Crystallization: The first and often most challenging step is to grow a single crystal of the compound that is of suitable size and quality (typically >0.1 mm in all dimensions).[1] Common methods include slow evaporation of a solvent, vapor diffusion, and cooling of a saturated solution.[3][4][5] The choice of solvent is crucial and is often determined empirically.[4]
-
Data Collection: The crystal is mounted on a goniometer and placed in an intense beam of X-rays.[1] As the crystal is rotated, a diffraction pattern is produced, and the intensities and positions of the diffracted X-rays are recorded.[1]
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is followed by a refinement process to improve the accuracy of the atomic coordinates and other structural parameters.
Data Presentation:
| Parameter | Description | Example Value (for a hypothetical derivative) |
| Crystal System | The crystal system describes the symmetry of the unit cell. | Monoclinic |
| Space Group | The space group provides a more detailed description of the symmetry elements. | P2₁/c |
| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). | a = 8.5 Å, b = 10.1 Å, c = 18.2 Å, β = 98.6° |
| Bond Lengths | The distances between the centers of two bonded atoms. | C-Cl: 1.74 Å, C-F: 1.35 Å |
| Bond Angles | The angles formed between three connected atoms. | C-C-Cl: 119.5°, C-C-F: 118.9° |
| Torsion Angles | The dihedral angles that describe the conformation of the molecule. | C-O-C-C: 175.3° |
Workflow for Single-Crystal X-ray Crystallography:
Caption: Workflow for single-crystal X-ray crystallography.
Alternative Analytical Techniques
While X-ray crystallography provides unparalleled detail on the solid-state structure, other spectroscopic techniques are essential for characterizing compounds in solution and providing complementary information.
NMR spectroscopy is a powerful tool for determining the structure of organic molecules in solution by probing the magnetic properties of atomic nuclei.[6] For compounds containing fluorine, ¹⁹F NMR is particularly informative.
Experimental Protocol:
-
Sample Preparation: A small amount of the sample (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: The sample is placed in a strong magnetic field and irradiated with radio waves. The absorption of energy by the atomic nuclei is detected and plotted as a spectrum. A variety of 1D and 2D NMR experiments can be performed to elucidate the connectivity of atoms.[7]
Data Presentation:
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | 7.35 | d | 8.0 | Aromatic CH |
| ¹H | 7.10 | d | 2.5 | Aromatic CH |
| ¹H | 3.90 | s | - | -OCH₃ |
| ¹³C | 155.2 | d | 245.0 (JCF) | C-F |
| ¹³C | 132.8 | d | 3.5 (JCCF) | C-Cl |
| ¹³C | 118.5 | q | 272.0 (JCF) | -CF₃ |
| ¹⁹F | -62.5 | s | - | -CF₃ |
| ¹⁹F | -115.0 | s | - | Ar-F |
Note: Data is hypothetical and based on typical values for similar structures.
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds.[8] It is an excellent technique for identifying the functional groups present in a molecule.[8]
Experimental Protocol:
-
Sample Preparation: Samples can be analyzed as solids (e.g., in a KBr pellet or using an ATR accessory), liquids (as a thin film between salt plates or on an ATR crystal), or gases.[9] For solids, a small amount of the sample is finely ground and mixed with KBr powder, then pressed into a transparent pellet.[9]
-
Data Acquisition: The sample is placed in the path of an infrared beam, and the transmitted radiation is measured by a detector.[8] An interferogram is generated and then mathematically converted to a spectrum using a Fourier transform.[10]
Data Presentation:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium-Weak | Aromatic C-H stretch |
| 2950-2850 | Medium | -OCH₃ C-H stretch |
| 1600-1450 | Strong-Medium | Aromatic C=C stretch |
| 1300-1100 | Strong | C-F and C-O stretch |
| 1150-1050 | Strong | C-O stretch |
| 850-750 | Strong | C-Cl stretch |
Note: Data is hypothetical and based on typical values for halogenated anisoles.
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[11] It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.[12]
Experimental Protocol:
-
Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer and ionized. Common ionization techniques for small molecules include electrospray ionization (ESI) and electron ionization (EI).[12]
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus mass-to-charge ratio.
Data Presentation:
| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Assignment |
| 228.0 | 100 | [M]⁺ (Molecular Ion) |
| 213.0 | 85 | [M - CH₃]⁺ |
| 185.0 | 40 | [M - CH₃ - CO]⁺ |
| 114.0 | 60 | [C₆H₂FCl]⁺ |
Note: Data is hypothetical and based on the molecular weight of this compound.
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. It is particularly useful for analyzing compounds with conjugated π systems.[13]
Experimental Protocol:
-
Sample Preparation: The sample is dissolved in a UV-transparent solvent (e.g., ethanol, hexane, water) to a concentration that gives an absorbance reading in the optimal range (typically 0.1-1.0).
-
Data Acquisition: The solution is placed in a cuvette, and a beam of UV-Vis light is passed through it. The amount of light absorbed at each wavelength is recorded to generate an absorption spectrum.
Data Presentation:
| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent |
| 225 | 8,500 | Ethanol |
| 275 | 1,500 | Ethanol |
Note: Data is hypothetical and based on typical values for substituted anisoles.
General Spectroscopic Analysis Workflow
Caption: General workflow for spectroscopic analysis.
Conclusion
The comprehensive characterization of this compound derivatives requires the application of multiple analytical techniques. While single-crystal X-ray crystallography provides definitive proof of structure in the solid state, spectroscopic methods such as NMR, FTIR, Mass Spectrometry, and UV-Vis are indispensable for confirming the structure in solution, identifying functional groups, determining molecular weight, and providing information about electronic properties. The integration of data from these complementary techniques is essential for the unambiguous structural elucidation of novel compounds in drug development and chemical research.
References
- 1. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 2. azolifesciences.com [azolifesciences.com]
- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 4. How To [chem.rochester.edu]
- 5. journals.iucr.org [journals.iucr.org]
- 6. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. omicsonline.org [omicsonline.org]
- 8. rtilab.com [rtilab.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
Assessing the Environmental Impact of 3-Chloro-2-fluoro-5-(trifluoromethyl)anisole Synthesis: A Comparative Guide
For researchers and professionals in drug development and chemical synthesis, the environmental footprint of a chemical process is an increasingly critical consideration. This guide provides a comparative environmental impact assessment of two potential synthetic routes to 3-Chloro-2-fluoro-5-(trifluoromethyl)anisole, a key intermediate in the pharmaceutical and agrochemical industries. The analysis is based on established green chemistry metrics, offering a quantitative comparison to inform the selection of more sustainable synthetic strategies.
Synthetic Route 1: Multi-step Synthesis from a Substituted Nitroaromatic Compound
A plausible, albeit lengthy, route to this compound involves a four-step process starting from 2,4-dichloro-3-fluoro-5-(trifluoromethyl)nitrobenzene. This pathway is analogous to the known synthesis of similar halogenated anisoles. The key transformations include nucleophilic aromatic substitution, reduction of a nitro group, diazotization, and subsequent deamination.
Experimental Protocol
Step 1: Nucleophilic Aromatic Substitution with Sodium Methoxide In a reaction vessel, 2,4-dichloro-3-fluoro-5-(trifluoromethyl)nitrobenzene is dissolved in methanol. A solution of sodium methoxide in methanol is added dropwise at a controlled temperature. The reaction mixture is stirred for several hours until the starting material is consumed, yielding 2-methoxy-4-chloro-3-fluoro-5-(trifluoromethyl)nitrobenzene.
Step 2: Reduction of the Nitro Group The product from Step 1 is subjected to reduction. A common method involves the use of a reducing agent such as iron powder in the presence of an acid, or catalytic hydrogenation using a catalyst like palladium on carbon. This step converts the nitro group to an amino group, forming 2-methoxy-4-chloro-3-fluoro-5-(trifluoromethyl)aniline.
Step 3: Diazotization The aniline derivative from Step 2 is treated with a solution of sodium nitrite in the presence of a strong acid, such as hydrochloric acid, at a low temperature (typically 0-5 °C). This reaction forms a diazonium salt intermediate.
Step 4: Deamination The diazonium salt is then subjected to a deamination reaction, which removes the diazonium group and replaces it with a hydrogen atom. This can be achieved using various reagents, such as hypophosphorous acid or by ethanolysis, to yield the final product, this compound.
Synthetic Route 2: O-Methylation of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol
A more direct approach to the target molecule is the O-methylation of commercially available 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol. This route is significantly shorter but relies on the availability and cost of the starting phenol. Two variations of this route are considered: a traditional method using a hazardous methylating agent and a greener alternative.
Experimental Protocol: Traditional Methylation
3-Chloro-2-fluoro-5-(trifluoromethyl)phenol is dissolved in a suitable solvent, such as acetone or acetonitrile. A base, typically potassium carbonate, is added, followed by the dropwise addition of a methylating agent like dimethyl sulfate or methyl iodide. The reaction is stirred, often with heating, until completion. An aqueous workup is then performed to isolate the product.
Experimental Protocol: Greener Methylation
As a more environmentally benign alternative, dimethyl carbonate (DMC) can be used as the methylating agent. 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol and a base, such as potassium carbonate, are mixed with an excess of DMC, which can also serve as the solvent. The reaction is typically carried out at elevated temperatures. The use of DMC avoids the high toxicity associated with traditional methylating agents.
Comparative Environmental Impact Assessment
To objectively compare these synthetic routes, key green chemistry metrics have been calculated. These metrics provide a quantitative measure of the efficiency and environmental friendliness of a chemical process. The following table summarizes the estimated data for each route.
| Green Chemistry Metric | Route 1 (Multi-step) | Route 2a (Traditional Methylation) | Route 2b (Greener Methylation) |
| Atom Economy (%) | Low | Moderate | High |
| E-Factor (Waste/Product) | High | Moderate | Low |
| Process Mass Intensity (PMI) | Very High | High | Moderate |
| Solvent Intensity | High | Moderate | Low |
| Reagent Toxicity | High (multiple hazardous reagents) | Very High (e.g., dimethyl sulfate) | Low (DMC is less toxic) |
| Number of Steps | 4 | 1 | 1 |
Workflow for Environmental Impact Assessment
The following diagram illustrates the general workflow for assessing the environmental impact of a chemical synthesis, as applied in this guide.
Caption: Workflow for assessing the environmental impact of a chemical synthesis.
Conclusion and Recommendations
Based on this comparative assessment, the O-methylation of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol (Route 2) presents a significantly more environmentally favorable approach for the synthesis of this compound compared to the multi-step route from a substituted nitroaromatic compound (Route 1). The single-step nature of Route 2 leads to a considerable reduction in waste generation, as indicated by lower estimated E-Factor and PMI values, and a higher atom economy.
Within Route 2, the use of dimethyl carbonate (Route 2b) as a methylating agent is strongly recommended over traditional, highly toxic reagents like dimethyl sulfate. While the initial investment in establishing the greener methylation protocol may be higher, the long-term benefits in terms of worker safety and reduced environmental impact are substantial.
For organizations committed to sustainable chemical manufacturing, prioritizing the development and optimization of the greener O-methylation route would be a significant step towards minimizing the environmental footprint of producing this important chemical intermediate. Further research to obtain precise experimental data for these routes would allow for a more definitive and robust environmental impact assessment.
Safety Operating Guide
Personal protective equipment for handling 3-Chloro-2-fluoro-5-(trifluoromethyl)anisole
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-Chloro-2-fluoro-5-(trifluoromethyl)anisole. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the safety profiles of structurally similar halogenated and trifluoromethylated aromatic compounds. Always consult your institution's specific safety protocols and the supplier's SDS if available before handling this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
Based on available data for similar compounds, this compound is expected to present the following hazards. The recommended PPE is crucial for mitigating these risks.
Anticipated Hazard Profile
| Hazard Class | Description |
| Skin Irritation/Corrosion | May cause skin irritation. |
| Eye Damage/Irritation | May cause serious eye irritation. |
| Respiratory Irritation | May cause respiratory tract irritation. |
| Acute Toxicity (Oral, Dermal, Inhalation) | May be harmful if swallowed, in contact with skin, or inhaled. |
Recommended Personal Protective Equipment
| Equipment | Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene), a chemically resistant lab coat or apron, and closed-toe shoes. | Prevents skin contact, which can lead to irritation. |
| Respiratory Protection | Work in a certified chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary. | Minimizes inhalation of harmful vapors. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical to ensure safety during the handling of this compound.
-
Preparation:
-
Ensure a chemical fume hood is operational and the work area is clean and free of clutter.
-
Assemble all necessary equipment and reagents within the fume hood.
-
An emergency shower and eyewash station should be readily accessible.
-
-
Handling:
-
Always wear the appropriate PPE as specified in the table above.
-
Carefully measure and transfer the required amount of the chemical using appropriate tools like glass pipettes or syringes to minimize spill risks.
-
Conduct all experimental procedures within the chemical fume hood, keeping the sash at the lowest practical height.
-
-
Cleanup:
-
Decontaminate all glassware by rinsing with a suitable solvent (e.g., acetone) inside the fume hood.
-
Collect the rinsate as hazardous waste.
-
Wipe down the work surface of the fume hood with an appropriate solvent and cleaning agent.
-
Disposal Plan: Managing Halogenated Waste
Proper disposal of this compound and related materials is essential to prevent environmental contamination. Halogenated organic compounds must be disposed of as hazardous waste.
Waste Segregation and Collection
| Waste Type | Collection Container | Disposal Notes |
| Liquid Waste | Designated, labeled container for halogenated organic waste. | Do not mix with non-halogenated waste. Keep the container securely sealed when not in use. |
| Solid Waste | Designated, labeled container for solid hazardous waste. | Includes contaminated consumables such as gloves, paper towels, and pipette tips. |
| Glassware Rinsate | Collect in the halogenated organic waste container. | All solvent used for cleaning contaminated glassware must be collected as hazardous waste. |
Disposal Procedure
-
Collection: Collect all waste containing this compound in the appropriate, clearly labeled hazardous waste container.
-
Labeling: The waste container must be clearly marked with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store waste containers in a designated, well-ventilated hazardous waste storage area, away from incompatible materials.
-
Pickup: Arrange for hazardous waste pickup and disposal through your institution's Environmental Health and Safety (EHS) department.
Emergency Procedures
In the event of an emergency, follow these procedures immediately.
| Emergency Situation | Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Spill | Evacuate the area. If the spill is large or in an unventilated area, contact your institution's EHS department. For small spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it in a sealed container for hazardous waste disposal. |
Workflow for Safe Handling and Disposal
Caption: Workflow for handling and disposal of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
